1,3-Benzothiazole-6-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c8-13(10,11)5-1-2-6-7(3-5)12-4-9-6/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRLILAOGRCMFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00663230 | |
| Record name | 1,3-Benzothiazole-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656236-38-3 | |
| Record name | 1,3-Benzothiazole-6-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00663230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Advanced Mass Spectrometry Analysis of 1,3-Benzothiazole-6-sulfonamide Scaffolds
Executive Summary & Pharmacophore Context
1,3-Benzothiazole-6-sulfonamide represents a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a wide class of Carbonic Anhydrase Inhibitors (CAIs) , anticonvulsants (e.g., Riluzole derivatives), and antitumor agents.
From an analytical perspective, this molecule presents a unique duality: the basicity of the thiazole nitrogen allows for robust positive ionization (ESI+), while the acidity of the sulfonamide moiety (
Experimental Methodology
To ensure reproducibility and data integrity, the following protocols are designed to minimize in-source fragmentation while maximizing sensitivity.
Sample Preparation & Solvents[1]
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (due to limited aqueous solubility of the benzothiazole core).[1]
-
Working Standard: Dilute to 100 ng/mL in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).
-
Critical Control: Avoid using pure acetonitrile as the diluent for the final injection; sulfonamides can exhibit peak broadening due to solubility mismatch in high-organic injection slugs.[1]
LC-MS/MS Conditions
Column Selection: A C18 column with high carbon load is required to retain the polar sulfonamide moiety.[1] A Pentafluorophenyl (PFP) column is an excellent alternative if isomeric separation (e.g., separating the 6-sulfonamide from the 5-sulfonamide regioisomer) is required.[1]
Table 1: Optimized Gradient Elution Profile
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Initial equilibration |
| 1.00 | 5% | Isocratic hold (divert to waste) |
| 6.00 | 95% | Linear gradient elution |
| 8.00 | 95% | Column wash |
| 8.10 | 5% | Re-equilibration |
Mass Spectrometry: Ionization & Fragmentation Mechanisms[2][3][4][5]
Ionization Physics
-
Positive Mode (ESI+): The primary site of protonation is the N-3 nitrogen of the thiazole ring.[1] This forms the stable
precursor.[1] -
Negative Mode (ESI-): The sulfonamide protons are acidic (
).[1] Deprotonation occurs at the sulfonamide nitrogen, yielding .[1] This mode is often more selective for biological matrices (plasma/urine) as it reduces background noise from endogenous amines.[1]
Fragmentation Pathways (MS/MS)
Understanding the dissociation pathways is critical for structural confirmation and differentiating metabolic products (e.g., N-acetylation vs. hydroxylation).[1]
Key Fragmentation Events (ESI+):
-
Loss of Ammonia (
17): Common in primary sulfonamides.[1] The ion loses to form a sulfonyl cation.[1] -
Loss of Sulfur Dioxide (
64): A hallmark rearrangement of sulfonamides.[1][2] The group is extruded, often involving a rearrangement of the aromatic ring.[1][2] -
Thiazole Ring Cleavage: High collision energies (CE > 35 eV) lead to the rupture of the benzothiazole core, typically ejecting
( 27).[1]
Visualization of Fragmentation Logic
The following diagram illustrates the mechanistic dissociation of the 2-amino-1,3-benzothiazole-6-sulfonamide precursor (
Figure 1: Proposed ESI+ fragmentation pathway for 2-amino-1,3-benzothiazole-6-sulfonamide. The loss of the sulfonamide group and subsequent thiazole ring opening are characteristic.[1]
Method Validation & Quantification Strategy
For quantitative bioanalysis, Multiple Reaction Monitoring (MRM) is the gold standard.[1] The following transitions are established based on the fragmentation logic described above.
MRM Transition Table
| Polarity | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) | Mechanism |
| ESI (+) | 230.0 | 150.0 | 25 | 50 | Loss of |
| ESI (+) | 230.0 | 213.0 | 15 | 50 | Loss of |
| ESI (+) | 230.0 | 123.0 | 40 | 50 | Thiazole Ring Cleavage |
| ESI (-) | 228.0 | 164.0 | -30 | 50 | Loss of |
Note: The transition 230 -> 150 is preferred for quantification due to its high intensity and structural specificity (leaving the intact benzothiazole core).[1]
Common Artifacts & Troubleshooting
-
Dimerization: In ESI+, benzothiazoles often form
dimers ( 459).[1] If observed, reduce the source concentration or increase the source temperature (Gas Temp > 300°C).[1] -
In-Source Fragmentation: If the
213 peak appears in the MS1 scan (Q1), the fragmentor voltage is too high.[1] Lower it by 10-20V to preserve the precursor. -
Carryover: Sulfonamides are "sticky" on stainless steel.[1] Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Water + 0.1% Formic Acid.[1]
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
MassBank. (2025).[1][3] Mass Spectrum of Benzothiazole-2-sulfonic acid (Related Scaffold). MassBank Record. Link[1]
-
Sun, M., et al. (2008).[1] Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link
-
Klagkou, K., et al. (2003).[1][4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link
-
NIST Chemistry WebBook. (2025).[1] 1,3-Benzothiazole Gas Phase Ion Energetics. NIST Standard Reference Data. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. massbank.eu [massbank.eu]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: FT-IR Spectrum of 1,3-Benzothiazole-6-sulfonamide
This guide outlines the FT-IR spectral analysis of 1,3-Benzothiazole-6-sulfonamide , a critical scaffold in medicinal chemistry known for its carbonic anhydrase inhibitory (CAI) activity.
Introduction & Structural Context
This compound represents a fused heterocyclic system comprising a benzene ring condensed with a thiazole ring, substituted at position 6 with a sulfonamide functional group (
-
Pharmacological Significance: This moiety is a privileged structure in drug discovery, serving as a zinc-binding group (ZBG) in the design of carbonic anhydrase inhibitors (CAIs) used for glaucoma, epilepsy, and potential anticancer therapies.
-
Analytical Focus: Infrared spectroscopy is the primary method for validating the integrity of the sulfonamide moiety and the benzothiazole core during synthesis. The spectrum is dominated by the intense vibrational modes of the sulfonyl group and the characteristic aromatic skeletal vibrations.
Experimental Protocol: Spectral Acquisition
To ensure high-fidelity data suitable for structural confirmation, the following protocol is recommended. This workflow minimizes artifacts such as water absorption or polymorphic shifts induced by pressure.
Sample Preparation
-
Preferred Method (KBr Pellet):
-
Ratio: 1:100 (1 mg sample to 100 mg spectroscopic grade KBr).
-
Grinding: Grind the mixture in an agate mortar until a fine, uniform powder is achieved. Rationale: Reduces scattering (Christiansen effect) and ensures sharp band resolution.
-
Compression: Press at 8-10 tons for 2 minutes under vacuum to remove trapped air/moisture.
-
-
Alternative (ATR - Attenuated Total Reflectance):
-
Crystal: Diamond or ZnSe.
-
Note: ATR spectra may show slight peak shifts (lower wavenumbers) and intensity variations compared to transmission modes due to the wavelength-dependent depth of penetration.
-
Instrument Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High-Res for hyperfine splitting).
-
Scans: Minimum 32 scans (64 recommended to improve Signal-to-Noise ratio).
-
Range: 4000 – 400 cm⁻¹.
-
Apodization: Boxcar or Happ-Genzel.
Workflow Diagram
Caption: Standardized workflow for acquiring high-fidelity FT-IR spectra of solid organic heterocycles.
Spectral Analysis & Assignment
The spectrum of this compound is characterized by three distinct regions: the High-Frequency Region (N-H/C-H stretching), the Functional Group Region (Sulfonyl/Ring modes), and the Fingerprint Region.
High-Frequency Region (4000 – 2500 cm⁻¹)
This region confirms the presence of the primary sulfonamide amine and the aromatic skeleton.
-
Sulfonamide N-H Stretching (
):-
Asymmetric Stretch (
): A sharp, distinct band appearing at 3350 ± 20 cm⁻¹ . -
Symmetric Stretch (
): A slightly broader band at 3250 ± 20 cm⁻¹ . -
Diagnostic Note: The separation between these two bands (
cm⁻¹) is characteristic of a primary sulfonamide ( ). If the sample is wet, these bands broaden and merge with the -OH stretch of water ( cm⁻¹).
-
-
Aromatic C-H Stretching (
):-
Weak to medium intensity bands located just above 3000 cm⁻¹, typically 3100 – 3050 cm⁻¹ . This confirms the unsaturated nature of the benzothiazole rings.
-
Functional Group Region (1700 – 1000 cm⁻¹)
This is the most critical region for structural verification, containing the "fingerprint" of the sulfonyl group and the thiazole ring.
-
Benzothiazole Ring Vibrations:
- Stretching: The thiazole imine bond appears as a medium intensity band at 1640 – 1610 cm⁻¹ .
-
Aromatic
: Skeletal ring vibrations appear as a pair of bands at 1590 cm⁻¹ and 1470 cm⁻¹ .
-
Sulfonyl Group Stretching (
):-
Asymmetric Stretch (
): A very strong, intense band at 1370 – 1330 cm⁻¹ . This is often the strongest peak in the spectrum. -
Symmetric Stretch (
): A strong, sharp band at 1170 – 1150 cm⁻¹ . -
Mechanistic Insight: The high polarity of the
bond results in a large change in dipole moment during vibration, leading to high IR intensity.
-
Low-Frequency Region (1000 – 400 cm⁻¹)
-
C-S Stretching (
): The thioether linkage in the thiazole ring typically shows a weak-to-medium band at 690 – 660 cm⁻¹ . -
C-H Out-of-Plane Bending (
): Strong bands indicative of the substitution pattern on the benzene ring, typically found at 850 – 800 cm⁻¹ (isolated hydrogens) and 750 cm⁻¹ .
Summary of Diagnostic Bands
The following table summarizes the key wavenumbers required for quality control (QC) and structural identification.
| Functional Group | Vibration Mode | Wavenumber ( | Intensity | Diagnostic Value |
| Sulfonamide | Medium | Primary Amine Confirmation | ||
| Sulfonamide | Medium | Primary Amine Confirmation | ||
| Aromatic Ring | Weak | Unsaturation | ||
| Thiazole Ring | Medium | Thiazole Core Integrity | ||
| Aromatic Ring | Medium | Benzene Ring | ||
| Sulfonyl | Very Strong | Key Identifier | ||
| Sulfonyl | Strong | Key Identifier | ||
| Thiazole Ring | Weak/Med | Thioether Linkage |
Structural Logic & Interpretation
The following diagram illustrates the relationship between the chemical structure and the resulting spectral features.
Caption: Mapping chemical functional groups to their specific vibrational spectral signatures.
Common Artifacts & Troubleshooting
-
Broadening at 3400 cm⁻¹: Indicates hygroscopic water absorption. Dry the KBr powder at 110°C before use.
-
Split Peaks in Fingerprint Region: May indicate polymorphism. Sulfonamides are known to exist in multiple crystal forms. Recrystallization from a standard solvent (e.g., Ethanol) is recommended to ensure polymorphic purity before analysis.
-
Shifted
Bands: If the sulfonamide nitrogen is deprotonated (e.g., in a metal complex or salt form), the bands will shift to lower frequencies due to electron delocalization.
References
-
Ibrahim, D. A., et al. (2015).[3][4] "Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII." Bioorganic & Medicinal Chemistry.
-
Uno, T., et al. (1966).[5] "Infrared spectra of sulfonamide derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives." Chemical and Pharmaceutical Bulletin.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley. (Standard Reference for Band Assignments).
-
Supuran, C. T. (2008).[2] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
Sources
X-ray crystallography of 1,3-Benzothiazole-6-sulfonamide derivatives
An In-Depth Technical Guide to the X-ray Crystallography of 1,3-Benzothiazole-6-sulfonamide Derivatives
Foreword: The Structural Imperative in Modern Drug Discovery
The this compound scaffold is a cornerstone in medicinal chemistry, renowned for its role in the development of potent enzyme inhibitors, particularly targeting carbonic anhydrases (CAs).[1][2][3] These enzymes are implicated in a range of pathologies, including glaucoma, epilepsy, and tumorigenesis, making derivatives of this scaffold high-value targets for drug development.[4][5] The journey from a promising chemical scaffold to a clinically effective drug is paved with the intricate details of its three-dimensional structure and intermolecular interactions. X-ray crystallography remains the definitive method for elucidating this atomic-level information, providing an unparalleled glimpse into the molecule's conformation, packing, and its precise interactions with biological targets.[6][7][8]
This guide, intended for researchers, medicinal chemists, and structural biologists, provides a comprehensive walkthrough of the X-ray crystallography workflow as applied to this compound derivatives. Moving beyond a simple recitation of protocols, it delves into the causality behind experimental choices—from rational synthesis and the nuanced art of crystallization to the computational rigor of structure solution and refinement. Our focus is on building a self-validating system of inquiry, where each step is grounded in authoritative science to yield a trustworthy and insightful final structure.
Synthesis and Purification: The Foundation of Quality Crystals
A high-quality crystal begins with a high-purity compound. The synthesis of this compound derivatives is a well-established yet flexible process, allowing for systematic structural modifications to probe structure-activity relationships (SAR).[9][10]
Core Synthesis Strategy
A common and effective route begins with the commercially available sulfanilamide. The synthesis of the core 2-aminobenzo[d]thiazole-6-sulfonamide is often achieved through reaction with ammonium thiocyanate.[1][11] This core molecule then serves as a versatile platform for further functionalization, typically at the 2-amino position.
Rationale: This synthetic approach is advantageous due to the accessibility of starting materials and the robustness of the reactions. It allows for the late-stage introduction of diverse chemical moieties, enabling the creation of a library of derivatives for SAR studies.[12][13] For instance, acylation with various chloroacetyl chlorides followed by reaction with nucleophiles can introduce a wide range of functional groups.[11]
Protocol: Synthesis of a Representative Derivative
This protocol outlines the synthesis of a generic N-substituted 2-amino-1,3-benzothiazole-6-sulfonamide derivative.
-
Step 1: Synthesis of the Core. React sulfanilamide with ammonium thiocyanate in a suitable solvent (e.g., acetic acid) under reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Step 2: Acylation. The resulting 2-aminobenzo[d]thiazole-6-sulfonamide is then acylated at the 2-amino position using a substituted benzoyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
-
Step 3: Purification. The crude product is purified using column chromatography on silica gel. The choice of eluent system (e.g., hexane/ethyl acetate mixtures) is critical and must be optimized via TLC to ensure the separation of the desired product from unreacted starting materials and byproducts.
-
Step 4: Characterization. The final purified product's identity and purity (>98%) are confirmed using spectroscopic methods such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) before proceeding to crystallization trials.
The Crystallization Challenge: From Solute to Single Crystal
Crystallization is the most critical and often unpredictable stage of the workflow. For sulfonamides, this is further complicated by the common phenomenon of polymorphism, where a single compound can adopt multiple crystalline forms with different physical properties.[14] Controlling this is paramount.
The Causality of Solvent Selection
The choice of solvent is the most influential factor in crystallization. It dictates solubility, supersaturation kinetics, and can even direct the formation of specific polymorphs by participating in intermolecular interactions. The sulfonamide group (-SO₂NH₂) is a potent hydrogen bond donor and acceptor, and its interactions with the solvent are key.[15][16]
-
Protic Solvents (e.g., alcohols, water): Can compete for the hydrogen bonding sites of the sulfonamide, potentially hindering the formation of the strong N-H···O=S hydrogen bonds that are often crucial for crystal packing.[17]
-
Aprotic Polar Solvents (e.g., acetone, acetonitrile, DMF): Can act as hydrogen bond acceptors, influencing the crystal packing in a different manner.
-
Apolar Solvents (e.g., hexane, toluene): Often used as "anti-solvents" to slowly reduce the solubility of the compound dissolved in a more polar solvent, thereby gently inducing crystallization.[14]
Common Crystallization Methodologies
Protocol: Slow Evaporation
-
Dissolve the purified compound in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol/chloroform) in a small vial.
-
Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few pinholes.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks. Rationale: This is the simplest method. The slow removal of solvent gradually increases the concentration, leading to a supersaturated state from which crystals can nucleate and grow. It is effective for moderately soluble, stable compounds.
Protocol: Vapor Diffusion (Hanging Drop)
-
Dissolve the compound in a "good" solvent to create a concentrated solution (the "drop").
-
Place 1-2 µL of this drop on a siliconized glass coverslip.
-
Invert the coverslip over a reservoir well containing a larger volume of an "anti-solvent" in which the compound is poorly soluble but which is miscible with the good solvent.
-
Seal the well to create a closed system. Rationale: The vapor from the anti-solvent in the reservoir slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization. This method allows for finer control over the rate of supersaturation compared to slow evaporation.
Protocol: Solvent/Anti-solvent System
-
Dissolve the sulfonamide derivative in a "good" solvent where its solubility is high.
-
Slowly add a miscible "anti-solvent" in which the compound has low solubility until the solution becomes slightly turbid.[14]
-
Add a drop or two of the "good" solvent to redissolve the precipitate and clarify the solution.
-
Seal the container and leave it undisturbed. Crystals should form as the system equilibrates. Rationale: This technique provides precise control over reaching the point of supersaturation, often yielding high-quality crystals.[14][18]
X-ray Diffraction and Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is subjected to a focused beam of X-rays. The crystal lattice diffracts the X-rays in a unique pattern of spots, which contains the information about the atomic arrangement.[7]
Protocol: Data Collection
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a cryo-loop. To prevent radiation damage during data collection, the crystal is typically flash-cooled in a stream of liquid nitrogen (~100 K).
-
Screening: The mounted crystal is exposed to a few X-ray shots to assess its diffraction quality. This initial step determines the unit cell parameters and space group, providing crucial feedback on whether the crystal is a single entity and worthy of a full data collection.
-
Strategy Calculation: Based on the screening results, software calculates an optimal strategy to collect a complete and redundant dataset. This involves defining the crystal's orientation, the rotation range, and the exposure time per frame.
-
Data Collection: The crystal is rotated in the X-ray beam while a series of diffraction images are recorded by a detector. A complete dataset may consist of hundreds or thousands of individual images.
Structure Solution and Refinement
This stage is entirely computational and transforms the raw diffraction spot intensities into a refined 3D atomic model.[6]
-
Integration and Scaling: Software processes the raw images to measure the intensity of each diffraction spot ("integration") and then scales the data from all images to create a single, consistent reflection file ("scaling and merging").
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only measure intensities (amplitudes) and not the phase of the X-ray waves, this crucial information is lost. For small molecules like benzothiazole derivatives, "direct methods" are typically used. These are computational algorithms that can calculate initial phase estimates directly from the intensity data, producing a preliminary electron density map.
-
Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares minimization process, which iteratively adjusts atomic positions, displacement parameters (describing thermal motion), and occupancies to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This agreement is monitored by a statistical value called the R-factor; a lower R-factor indicates a better fit.
Structural Analysis: From Data to Insight
The final refined structure is the ultimate prize, offering a wealth of chemical and biological information.
Molecular Conformation and Geometry
The crystal structure provides precise bond lengths, bond angles, and torsion angles. For this compound derivatives, key points of analysis include:
-
The planarity of the benzothiazole ring system.[19]
-
The orientation of the sulfonamide group relative to the aromatic ring.
-
The conformation of any flexible side chains, which can be critical for receptor binding.[17]
Intermolecular Interactions and Crystal Packing
A detailed analysis of the crystal packing reveals the non-covalent interactions that stabilize the solid state. For sulfonamides, this is dominated by hydrogen bonding.[15]
-
N-H···O=S Hydrogen Bonds: These are a hallmark of sulfonamide crystal structures, often forming robust dimers or extended chains that dictate the overall packing architecture.[16][17]
-
π-π Stacking: The aromatic benzothiazole rings can interact with each other through π-π stacking, further stabilizing the crystal lattice.
-
Other Weak Interactions: C-H···O and C-H···π interactions also contribute to the overall stability of the crystal structure.
Understanding these interactions is not just academic; it provides crucial insights into the molecule's physical properties and can inform the design of co-crystals or new derivatives with improved solubility or stability.[14]
Quantitative Data Summary
The results of a crystallographic study are summarized in a standardized table. The following is a representative example based on published data for similar sulfonamide structures.[17][18]
| Parameter | Example Value |
| Chemical Formula | C₁₅H₁₂N₂O₃S₂ |
| Formula Weight | 348.40 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 8.5, 12.1, 15.3 |
| α, β, γ (°) | 90, 98.5, 90 |
| Volume (ų) | 1560.2 |
| Z (Molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.48 |
| Reflections Collected | 10500 |
| Unique Reflections | 3100 |
| R_int | 0.045 |
| Final R₁ [I > 2σ(I)] | 0.052 |
| wR₂ (all data) | 0.135 |
| Goodness-of-Fit (S) | 1.05 |
Rationale for Key Parameters:
-
Space Group: Describes the symmetry of the crystal lattice.
-
Z: Indicates the number of molecules in the crystallographic unit cell.
-
R_int: A measure of the agreement between symmetry-equivalent reflections, indicating data quality.
-
R₁ and wR₂: The final residual factors that quantify the agreement between the observed and calculated structure factors. Lower values signify a better model.
-
Goodness-of-Fit (S): Should be close to 1.0 for a well-refined structure.
Conclusion
X-ray crystallography provides an indispensable tool for the structural elucidation of this compound derivatives. Each step, from rational synthesis through meticulous crystallization to computational refinement, contributes to a final atomic model that is rich with information. This structural data is not an end in itself but a critical starting point for understanding structure-activity relationships, guiding the design of more potent and selective drug candidates, and providing a foundational understanding of the physicochemical properties that govern the behavior of these vital medicinal compounds.
References
-
Title: Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one Source: National Institutes of Health (NIH) URL: [Link]
-
Title: X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives Source: MDPI URL: [Link]
-
Title: X-ray Single-Crystal Analysis, Pharmaco-Toxicological Profile and Enoyl-ACP Reductase-Inhibiting Activity of Leading Sulfonyl Hydrazone Derivatives Source: MDPI URL: [Link]
-
Title: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks Source: ACS Publications URL: [Link]
-
Title: Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis Source: MDPI URL: [Link]
-
Title: Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review Source: ResearchGate URL: [Link]
-
Title: Design, synthesis, characterization and biological evaluation of Benzothiazole-6-carboxylate derivatives Source: ResearchGate URL: [Link]
-
Title: Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII Source: ResearchGate URL: [Link]
-
Title: Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII Source: PubMed URL: [Link]
-
Title: Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors Source: PMC - NIH URL: [Link]
-
Title: Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review Source: Bentham Science URL: [Link]
-
Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: PubMed URL: [Link]
-
Title: Small Molecule Structure Solution and Refinement Source: HKL Research, Inc. URL: [Link]
-
Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry URL: [Link]
-
Title: A beginner's guide to X-ray data processing Source: The Biochemist - Portland Press URL: [Link]
-
Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives Source: PMC - NIH URL: [Link]
-
Title: Biological Screening and Structure Activity relationship of Benzothiazole Source: Research Journal of Pharmacy and Technology URL: [Link]
-
Title: X-ray crystallography Source: Wikipedia URL: [Link]
-
Title: Chapter 108 - 1.7 Refinement of X-ray Crystal Structures Source: Stanford University URL: [Link]
-
Title: Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks Source: ResearchGate URL: [Link]
-
Title: a class of carbonic anhydrase II and VII-selective inhibitors Source: PMC - NIH URL: [Link]
-
Title: Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties Source: PubMed URL: [Link]
-
Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery Source: PMC - NIH URL: [Link]
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- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Structure-activity relationship (SAR) of 1,3-Benzothiazole-6-sulfonamide analogues
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Focus: Structure-Activity Relationship (SAR), Synthetic Pathways, and Isoform Selectivity Mechanisms
Executive Summary: The Scaffold Advantage
The 1,3-benzothiazole-6-sulfonamide scaffold represents a privileged pharmacophore in the design of Carbonic Anhydrase Inhibitors (CAIs). Unlike the classical benzene sulfonamides (e.g., sulfanilamide), the benzothiazole fused ring system provides a distinct steric and electronic profile that enhances interactions within the enzyme's active site cleft.[1]
This guide dissects the molecular architecture of these analogues, moving beyond basic potency to the critical challenge of isoform selectivity .[1] With 12 catalytically active human Carbonic Anhydrase (hCA) isoforms, the ability to distinguish between the ubiquitous cytosolic hCA II (off-target for systemic side effects) and the tumor-associated transmembrane hCA IX/XII or the CNS-relevant hCA VII is the primary driver of current research.[1]
Chemical Synthesis & The "Tail Approach"
The generation of diversity in this class of compounds predominantly relies on the "Tail Approach."[1] This strategy maintains the zinc-binding sulfonamide group at position 6 while elongating the molecule at position 2 to interact with the variable hydrophilic/hydrophobic regions at the active site entrance.[1]
Core Synthetic Pathway[1]
The synthesis typically begins with the formation of the 2-aminobenzothiazole-6-sulfonamide core, followed by derivatization.[1]
Key Synthetic Protocol (General):
-
Cyclization: Reaction of sulfanilamide with ammonium thiocyanate and bromine (or KSCN/Br2) to form the 2-amino-benzothiazole ring.[1]
-
Acylation/Alkylation: Modification of the exocyclic amine at position 2 using acyl chlorides, anhydrides, or isocyanates to introduce "tails."[1]
Figure 1: General synthetic workflow for accessing 2-substituted-1,3-benzothiazole-6-sulfonamide libraries.
Detailed SAR Analysis
The biological activity of these analogues is governed by three distinct structural domains: the Zinc-Binding Group (ZBG), the Scaffold Core, and the Selectivity Tail.[1]
Position 6: The Zinc Anchor (ZBG)[1]
-
Requirement: The primary sulfonamide moiety (
) is non-negotiable for classical CA inhibition.[1] -
Mechanism: The sulfonamide nitrogen deprotonates (acting as a sulfonamidate anion) and coordinates to the Zn(II) ion in the active site.[1]
-
SAR Insight: Substitution on the sulfonamide nitrogen (
) generally abolishes activity because it prevents the formation of the critical N-Zn coordinate bond and disrupts the hydrogen bond network with Thr199.[1]
Position 2: The Selectivity Gate
This is the most versatile position for SAR optimization.[1] The active site of hCA is a conical cleft; the Zn(II) lies at the bottom, while the entrance varies significantly between isoforms.[1]
-
Amino Group (
): The unsubstituted parent compound is a potent pan-inhibitor (nanomolar affinity for hCA I, II, IX). It lacks selectivity due to its small size, which fits all isoforms.[1] -
Acylamino / Amide Linkers (
):-
Effect: Extending the chain allows the "tail" to reach the selective pockets at the enzyme rim.[1]
-
Lipophilicity: Introduction of bulky lipophilic groups (e.g., fluorinated phenyls) often enhances affinity for hCA IX (tumor-associated) over hCA II, as hCA IX has a more hydrophobic pocket near the entrance.
-
-
Ureido / Thioureido Linkers (
): -
Guanidine Moieties:
Positions 4, 5, & 7: Electronic Tuning
-
Position 7: Introduction of electron-withdrawing groups (EWGs) like Fluorine or Chlorine can lower the pKa of the sulfonamide group at position 6.[1]
-
Causality: A lower pKa facilitates the deprotonation of the sulfonamide, potentially strengthening the Zn-interaction at physiological pH.[1]
-
Cytotoxicity: Halogenation at C7 has also been correlated with increased direct cytotoxicity in cancer cell lines, independent of CA inhibition (likely involving off-target kinase modulation).
-
Comparative SAR Data Summary
| Structural Modification (Pos 2) | Target Isoform Preference | Ki Range (nM) | Mechanistic Rationale |
| -NH2 (Unsubstituted) | Non-selective (I, II, IX, XII) | 0.5 - 10 | Fits deep into all active sites; no steric clashes. |
| -NH-CO-Ph (Benzamide) | hCA I / II (Cytosolic) | 10 - 100 | Moderate bulk; good H-bonding with Thr200 region. |
| -NH-Imidazoline | hCA VII (CNS) | 400 - 800 | Specific electrostatic interaction with hCA VII surface residues.[1] |
| -NH-CO-(CH2)n-O-Ph | hCA IX / XII (Tumor) | < 10 | Long flexible tail reaches the hydrophobic rim unique to transmembrane isoforms.[1] |
| -N(CH3)2 | Reduced Potency | > 1000 | Steric clash prevents optimal orientation of the scaffold.[1] |
Mechanistic Pharmacology
The efficacy of 1,3-benzothiazole-6-sulfonamides relies on a "Dual-Anchor" binding mode.[1]
-
Primary Anchor: The sulfonamide coordinates the Zinc ion in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion.[1]
-
Secondary Anchor: The organic scaffold (benzothiazole ring) engages in Van der Waals interactions with the hydrophobic wall of the cleft (Val121, Leu198, Trp209).[1]
-
Tertiary Stabilization: The substituent at Position 2 interacts with the "selective pocket" at the active site rim.[1]
Figure 2: Pharmacophore mapping of the inhibitor within the CA active site.[1]
Experimental Protocol: Synthesis of 2-Acetamido-1,3-benzothiazole-6-sulfonamide
Objective: To synthesize a standard reference analogue for assay validation.
Reagents:
-
2-Amino-1,3-benzothiazole-6-sulfonamide (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Pyridine (Solvent/Base)
-
Ice-cold water
Procedure:
-
Dissolution: Dissolve 2.3 g (10 mmol) of 2-amino-1,3-benzothiazole-6-sulfonamide in 10 mL of anhydrous pyridine. Ensure the reaction vessel is dry.
-
Addition: Add 1.5 mL (approx. 15 mmol) of acetic anhydride dropwise over 10 minutes at 0°C (ice bath) to prevent exotherms.
-
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 115°C) for 2 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).
-
Quenching: Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. The product should precipitate as a white/off-white solid.[1]
-
Isolation: Filter the precipitate under vacuum. Wash with cold water (3 x 20 mL) to remove residual pyridine.[1]
-
Purification: Recrystallize from Ethanol/Water (8:2).
-
Validation: Confirm structure via 1H-NMR (DMSO-d6). Look for the singlet methyl peak of the acetyl group (~2.1 ppm) and the disappearance of the broad NH2 signal of the starting material.[1]
References
-
Ibrahim, D. A., et al. (2015).[1] Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII.[2] Bioorganic & Medicinal Chemistry. Link
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1] Link
-
Nocentini, A., et al. (2018).[1] Carbonic Anhydrase Inhibitors: The X-ray Crystal Structure of Ethoxzolamide Complexed to Human Isoform II Reveals the Importance of Thr200 and Gln92 for Obtaining Tight-Binding Inhibitors.[1][3] Bioorganic & Medicinal Chemistry Letters. Link
-
Eldehna, W. M., et al. (2023).[1] A class of carbonic anhydrase II and VII-selective inhibitors: Synthesis and biological evaluation of novel cyclic guanidine incorporated benzothiazole-6-sulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Prabhu, P. P., et al. (2024).[1] Benzothiazole derivatives as anticancer agents.[1][3][4][5][6][7][8] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
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Chemical Reactivity of the Sulfonamide Group in Benzothiazoles
This guide details the chemical reactivity, synthesis, and medicinal utility of the sulfonamide group within the benzothiazole scaffold. It is designed for researchers in medicinal chemistry and organic synthesis.
Executive Summary: The Scaffold at the Intersection
The fusion of the benzothiazole ring with a sulfonamide moiety creates a pharmacophore of exceptional versatility. While the sulfonamide group (
Key Technical Distinction:
-
Position 2 (C2): Sulfonamides at C2 are attached to an electron-deficient carbon (similar to the 2-position of pyridine).[1][2] The C2-S bond is labile toward nucleophilic attack, making the sulfonamide group itself a potential leaving group under specific conditions.
-
Position 6 (C6): Sulfonamides at C6 behave as classical aromatic sulfonamides, where reactivity is dominated by the acidity of the N-H protons and electrophilic substitution on the ring.
Electronic Structure & Reactivity Profile
Acidity and Modulation
The benzothiazole ring is electron-withdrawing.[2] When a sulfonamide is attached at C2, the inductive effect of the adjacent thiazole nitrogen (
-
Benzothiazole-2-sulfonamide
: Typically 7.0 – 8.5 .[1][2] -
Physiological Consequence: At physiological pH (7.4), a significant fraction exists as the mono-anion (
).[1][2] This anionic species is the active nucleophile for alkylation reactions and the active ligand for metal coordination (e.g., in enzymes).[1]
Nucleophilic Displacement (The C2 Vulnerability)
Unlike benzene sulfonamides, benzothiazole-2-sulfonamides possess a "labile" C-S bond.[1][2] The C2 position is susceptible to
-
Reaction: Treatment with strong nucleophiles (e.g., hydroxide, alkoxides, or excess hydroxylamine) can displace the entire sulfonamide group (
) or the sulfonyl group, yielding 2-hydroxy or 2-alkoxy benzothiazoles.[1][2] -
Mechanism: Addition-Elimination at the C=N bond.[2]
Metal Coordination Modes
The deprotonated sulfonamide acts as a monodentate or bidentate ligand. In benzothiazoles, the endocyclic nitrogen (N3) provides a secondary coordination site, enabling chelation.
Coordination Motifs:
-
Monodentate: Through Sulfonamide N (common in CA active sites).[1][2]
-
Bidentate (Chelation): Through Sulfonamide N and Thiazole N (N3).[1][2]
Synthetic Transformations
Synthesis of Benzothiazole-2-Sulfonamides (The Oxidative Route)
The most robust method for generating the C2-sulfonamide is the oxidative chlorination of 2-mercaptobenzothiazole (2-MBT), followed by amination.[2] This avoids the harsh conditions of direct chlorosulfonation which often fail or give mixtures due to the deactivated ring.
Reaction Logic:
-
Substrate: 2-Mercaptobenzothiazole (readily available).[1][2][3]
-
Oxidant:
(gas) or (bleach) in acid.[1][2] -
Intermediate: Benzothiazole-2-sulfonyl chloride (unstable, moisture sensitive).[1][2]
-
Amination: Reaction with
or primary amines.[1][2]
N-Functionalization
The acidic sulfonamide nitrogen can be alkylated or acylated.[2]
-
Alkylation: Requires mild bases (
, acetone) to avoid C2 displacement.[1][2] -
Acylation: Reaction with acyl chlorides yields
-acylsulfonamides ( ), which are bioisosteres of carboxylic acids ( ).[1][2]
Visualization: Synthesis & Mechanism
Diagram 1: Synthesis of Ethoxzolamide Analogues
This pathway illustrates the conversion of a 2-mercapto precursor to the active sulfonamide drug scaffold.
Caption: Oxidative conversion of thiol to sulfonamide. Temperature control is critical in Step 1 to prevent over-oxidation or hydrolysis.
Diagram 2: Carbonic Anhydrase Inhibition Mechanism
The interaction between the sulfonamide and the Zinc active site.[4]
Caption: The deprotonated sulfonamide nitrogen coordinates to Zn(II), displacing the catalytic water molecule and inhibiting the enzyme.[1][2]
Experimental Protocol: Synthesis of 6-Ethoxybenzothiazole-2-sulfonamide
Objective: Synthesis of Ethoxzolamide (a potent CA inhibitor) from 6-ethoxy-2-mercaptobenzothiazole.[1][2]
Reagents:
-
Sodium Hypochlorite (NaOCl) solution (commercial bleach, ~5-6%) or Chlorine gas[1][2]
-
Ammonium Hydroxide (25%
)[1][2]
Step-by-Step Procedure:
-
Sulfonyl Chloride Formation (In Situ):
-
Suspend 10 mmol of 6-ethoxy-2-mercaptobenzothiazole in 20 mL of 33% aqueous acetic acid.
-
Cool the suspension to 0–5 °C in an ice bath. Critical: Higher temperatures promote hydrolysis to the sulfonic acid.
-
Add NaOCl solution dropwise with vigorous stirring (or bubble
gas) until the starting material is consumed and a solid precipitate (the sulfonyl chloride) forms.[1] -
Filter the solid rapidly and wash with ice-cold water.[2] Do not dry. Use immediately in the next step.
-
-
Amination:
-
Isolation & Purification:
-
Validation:
Medicinal Chemistry Applications
Carbonic Anhydrase Inhibitors (CAIs)
Benzothiazole sulfonamides are "classical" CAIs.[1][2]
-
Selectivity: The bulky, lipophilic benzothiazole ring fits well into the hydrophobic half of the CA active site.
-
Isoform Specificity: Substituents at the 6-position (e.g.,
, ) can tune selectivity toward tumor-associated isoforms (hCA IX and XII) over cytosolic ones (hCA I and II), reducing systemic side effects.[1][2]
Data Summary: Structure-Activity Relationship (SAR)
| Substituent (R) | Position | Effect on Activity (hCA II) | Physicochemical Impact |
| -H | 6 | Moderate ( | Baseline lipophilicity |
| -OEt (Ethoxzolamide) | 6 | Potent ( | Increased lipophilicity; better membrane penetration |
| -NO2 | 6 | Weak | Electron-withdrawing; reduces ring electron density too much |
| -NH2 | 2 (Sulfanilamide) | Moderate | Classic sulfa-drug motif; less potent than fused rings |
References
-
Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Ibrahim, D. A., et al. (2015).[1][2][4] Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry. Link[1][2]
-
Kumbhare, R. M., et al. (2012).[1][2] Synthesis and biological evaluation of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles bearing Schiff base moieties. European Journal of Medicinal Chemistry. Link[1][2]
-
PubChem Compound Summary . Ethoxzolamide (CID 3293).[1][2] National Center for Biotechnology Information.[1][2] Link
-
Wang, F., et al. (2011).[1][2][5] Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction. Organic Letters. Link[1][2]
Sources
- 1. 2-Benzothiazolesulfonamide | C7H6N2O2S2 | CID 67944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
Stability of 1,3-Benzothiazole-6-sulfonamide: A Comprehensive Analysis of pH-Dependent Degradation Pathways
An In-depth Technical Guide
Introduction
The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including antimicrobial, antitumor, and anticonvulsant properties.[1][2] When this heterocyclic system is functionalized with a sulfonamide group, as in 1,3-Benzothiazole-6-sulfonamide, it combines two pharmacologically significant moieties, opening avenues for novel therapeutic agents, particularly as inhibitors of enzymes like carbonic anhydrase.[3][4][5]
However, the journey from a promising lead compound to a viable drug product is contingent upon its physicochemical stability. For ionizable molecules such as this compound, pH is arguably the most critical environmental factor influencing chemical stability. The pH of a solution dictates the molecule's ionization state, which in turn governs its susceptibility to various degradation reactions, most notably hydrolysis.[6][7] Understanding the degradation kinetics and pathways under different pH conditions is not merely an academic exercise; it is a regulatory prerequisite mandated by international bodies like the International Council for Harmonisation (ICH) to ensure the safety, efficacy, and shelf-life of a pharmaceutical product.[8][9][10][11]
This technical guide provides a comprehensive framework for investigating the stability of this compound across a physiologically and pharmaceutically relevant pH range. We will delve into the causality behind experimental design, present detailed, field-proven protocols, and interpret the resulting data to build a coherent stability profile, thereby empowering researchers and drug development professionals to make informed decisions in formulation and development.
The Underlying Chemistry: Why pH Governs Sulfonamide Stability
The stability of this compound is intrinsically linked to its molecular structure, which features two key sites susceptible to pH-mediated degradation: the sulfonamide linkage (-SO₂-NH-) and the benzothiazole ring system.
-
Hydrolysis of the Sulfonamide Group: This is often the primary degradation pathway for sulfonamide-containing drugs. The reaction involves the cleavage of the sulfur-nitrogen bond. The rate and mechanism of this hydrolysis are highly dependent on the pH of the medium due to acid-base catalysis.
-
Acid Catalysis: Under acidic conditions, the nitrogen atom of the sulfonamide can become protonated. This makes the sulfur atom more electrophilic and thus more susceptible to nucleophilic attack by water, accelerating the cleavage of the S-N bond.
-
Base Catalysis: In alkaline environments, the sulfonamide proton can be abstracted, forming an anion. While this might intuitively seem to stabilize the bond, pH can influence other reaction pathways or attack by hydroxide ions. Studies on various sulfonamides show that degradation can be significant in alkaline conditions.[12][13] Some sulfonamides are reported to be hydrolytically stable at pH 9.0, while others show degradation.[6]
-
-
Integrity of the Benzothiazole Ring: The benzothiazole ring itself can be liable to cleavage under harsh conditions, although it is generally more robust than the sulfonamide linkage. Extreme pH values can promote hydrolytic cleavage of the thiazole ring, leading to a different set of degradation products.
The overall stability profile is therefore a composite of these potential reactions, with the predominant degradation pathway shifting as a function of pH. A systematic study is essential to delineate these behaviors.
Designing a Robust pH Stability Study: A Self-Validating Workflow
The objective of this study is to determine the intrinsic stability of this compound and to identify its degradation products under various pH conditions. We will employ a forced degradation (stress testing) approach, as outlined in ICH guidelines, to accelerate degradation and elucidate these pathways in a timely manner.[14][15]
The experimental design is structured to be self-validating. By analyzing samples at multiple time points across a spectrum of pH values and using a stability-indicating analytical method, the resulting data provides a clear and reliable picture of the molecule's degradation kinetics.
Caption: Overall workflow for the pH-dependent stability study.
Experimental Protocols
These protocols are designed to be reproducible and robust, forming the practical core of the stability assessment.
Protocol 1: Preparation of Study Samples
-
Buffer Preparation:
-
Acidic (pH 1.2): Prepare 0.1 N Hydrochloric Acid solution.
-
Neutral (pH 7.4): Prepare a phosphate buffer by dissolving appropriate amounts of monobasic potassium phosphate and sodium hydroxide in purified water. Adjust pH to 7.40 ± 0.05.
-
Alkaline (pH 9.0): Prepare a borate buffer using boric acid and sodium hydroxide in purified water. Adjust pH to 9.00 ± 0.05.
-
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol) and dilute to 10.0 mL with a 50:50 mixture of organic solvent and purified water to create a 1 mg/mL stock solution.
-
-
Study Sample Preparation:
-
For each pH condition, pipette 1.0 mL of the stock solution into a 10.0 mL volumetric flask.
-
Dilute to volume with the respective buffer (pH 1.2, 7.4, or 9.0) to obtain a final concentration of 100 µg/mL.
-
Prepare a sufficient number of vials for each pH condition to accommodate all time points.
-
Protocol 2: Incubation and Sampling
-
Initial Sample (T=0): Immediately after preparation, take an aliquot from each pH condition. Neutralize (if necessary, e.g., for acidic/basic samples before HPLC analysis), dilute to a suitable concentration with the mobile phase, and analyze via HPLC. This serves as the 100% reference point.
-
Incubation: Place the remaining sealed vials in a calibrated stability chamber or water bath set to an elevated temperature (e.g., 60°C) to accelerate degradation.
-
Time-Point Sampling: Withdraw one vial from each pH condition at predetermined intervals (e.g., 2, 4, 8, 24, and 48 hours).
-
Sample Processing: Immediately cool the sample to room temperature. Process the sample as described for the T=0 point (neutralize, dilute) and analyze promptly.
Protocol 3: Stability-Indicating HPLC-UV Method
The credibility of the study hinges on an analytical method that can separate the parent compound from all potential degradation products.
Caption: Workflow for the HPLC-UV analytical method.
-
Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm (A common choice for separating moderately polar compounds).[16]
-
Mobile Phase: A mixture of Acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0). The exact ratio should be optimized, but a starting point could be 30:70 (v/v) Acetonitrile:Buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 238 nm, selected based on the UV absorbance maximum of the benzothiazole chromophore.[16]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Causality: A reverse-phase C18 column is chosen for its versatility in retaining and separating small aromatic molecules from their more polar degradation products. An acidic mobile phase (pH 3.0) is often used to ensure the consistent protonation of any acidic or basic functional groups, leading to sharp, symmetrical peaks.
Data Interpretation and Presentation
Quantitative Analysis
The primary output is the quantification of the parent drug over time. The percentage of this compound remaining is calculated relative to its initial (T=0) peak area.
Table 1: Example Data - Percentage of this compound Remaining at 60°C
| Time (hours) | % Remaining (pH 1.2) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 99.8 | 96.5 |
| 4 | 90.1 | 99.5 | 92.8 |
| 8 | 81.5 | 99.1 | 85.1 |
| 24 | 58.3 | 97.2 | 65.7 |
| 48 | 34.2 | 94.5 | 43.2 |
Qualitative Analysis
Chromatograms are inspected for the appearance and growth of new peaks, which correspond to degradation products.
Table 2: Summary of Major Degradation Products (DP) by HPLC
| Condition | Degradation Product | Retention Time (min) | Observation |
| pH 1.2 | DP-1 | 3.5 | Appears and grows significantly over time. |
| DP-2 | 4.1 | Minor product, appears after 8 hours. | |
| pH 7.4 | - | - | No significant degradation products observed. |
| pH 9.0 | DP-3 | 3.8 | Appears and grows significantly over time. |
Proposed Degradation Pathways
Based on the known chemistry of sulfonamides and the conditions applied, we can propose the likely identities of the degradation products. DP-1 and DP-3 are likely the results of hydrolysis of the sulfonamide bond, leading to the formation of 1,3-benzothiazole-6-sulfonic acid. The different retention times may suggest different salt forms or subsequent reactions.
Caption: Proposed primary degradation pathway via hydrolysis.
Field-Proven Insights and Implications
The hypothetical data presented in Tables 1 and 2 leads to several critical insights for drug development:
-
Stability Profile: this compound demonstrates maximum stability at neutral pH (7.4).[6] Significant degradation occurs under both strongly acidic (pH 1.2) and alkaline (pH 9.0) conditions. The degradation rate appears fastest under acidic conditions in this example.
-
Formulation Strategy: For a liquid formulation, the excipient system must include a robust buffer to maintain the pH close to neutral (e.g., a phosphate buffer system). For solid dosage forms, protection from acidic microenvironments is crucial.
-
Clinical Relevance: The instability at pH 1.2 suggests that the drug may degrade in the stomach. This could necessitate the development of an enteric-coated formulation to allow the drug to bypass the acidic environment of the stomach and dissolve in the more neutral pH of the intestine.
-
Toxicity of Degradants: The degradation products themselves must be assessed for potential toxicity.[12][17] The primary degradant, 1,3-benzothiazole-6-sulfonic acid, would need to be synthesized, characterized, and evaluated for its own pharmacological and toxicological profile.
Conclusion
This in-depth guide outlines a systematic and scientifically rigorous approach to evaluating the stability of this compound as a function of pH. By combining established principles of chemical kinetics with robust, validated analytical methods, researchers can build a comprehensive stability profile. This profile is fundamental to guiding formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall safety and efficacy of a potential new drug, in full compliance with global regulatory standards. The insights gained from such a study are not just data points, but critical decision-making tools in the complex process of pharmaceutical development.
References
- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). MDPI.
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic
- Review on Forced Degradation Studies. (n.d.).
- Stability testing of Pharmaceutical products based on ICH Guide. (n.d.). IVAMI.
- Benzothiazole deriv
- Hydrolysis of sulphonamides in aqueous solutions. (2009).
- pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. (2021). ChemRxiv.
- Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. (2015).
- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016).
- Q1A(R2) Guideline. (n.d.). ICH.
- Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA).
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Asian Journal of Research in Chemistry.
- Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. (2021).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. (2023). ICH.
- Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. (2015). PubMed.
- Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. (2009). Semantic Scholar.
- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022).
- ICH Guidelines: Drug Stability Testing Essentials. (2024). AMSbiopharma.
Sources
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
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- 4. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Stability testing of Pharmaceutical products based on ICH Guide (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) - IVAMI [ivami.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
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- 15. ajrconline.org [ajrconline.org]
- 16. researchgate.net [researchgate.net]
- 17. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Testing of 1,3-Benzothiazole-6-sulfonamide against Human Carbonic Anhydrase II (hCA II)
Introduction: The Significance of Targeting hCA II with 1,3-Benzothiazole-6-sulfonamides
Human Carbonic Anhydrase II (hCA II) is a ubiquitous zinc metalloenzyme that plays a critical role in a multitude of physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion.[1] Its involvement in various pathological conditions has rendered it a significant therapeutic target. The inhibition of hCA II is a validated strategy for the treatment of glaucoma, epilepsy, and other disorders.[2] Sulfonamides represent a prominent class of carbonic anhydrase inhibitors, with the first organic inhibitor, sulfanilamide, discovered in 1940.[3]
The 1,3-benzothiazole-6-sulfonamide scaffold has emerged as a particularly promising framework for the design of potent and selective hCA II inhibitors.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound derivatives against hCA II. We will delve into the mechanistic basis of a widely employed spectrophotometric assay, provide a detailed experimental protocol, and outline the principles of data analysis and interpretation.
Principle of the Assay: Leveraging the Esterase Activity of hCA II
While the primary physiological function of hCA II is the reversible hydration of carbon dioxide, the enzyme also exhibits esterase activity.[6][7] This secondary catalytic function provides a convenient and high-throughput method for assessing enzyme inhibition. The most common colorimetric assay utilizes p-nitrophenyl acetate (pNPA) as a substrate.[8] hCA II catalyzes the hydrolysis of the colorless pNPA to the yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically by measuring the increase in absorbance at 405 nm.[8]
The presence of an inhibitor, such as a this compound derivative, will impede the enzymatic activity of hCA II, leading to a reduced rate of pNPA hydrolysis and a corresponding decrease in the rate of color development.[6] By measuring this rate change at various inhibitor concentrations, key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) can be determined.
Experimental Workflow and Signaling Pathway
To visually represent the experimental process, the following workflow diagram has been generated:
Caption: Experimental workflow for the in vitro inhibition assay of hCA II.
The underlying enzymatic reaction and its inhibition are depicted in the following pathway diagram:
Caption: Inhibition of hCA II-catalyzed hydrolysis of pNPA.
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate format, suitable for high-throughput screening.
Materials and Reagents
-
Human Carbonic Anhydrase II (hCA II): Purified recombinant enzyme. Can be expressed and purified from E. coli.[9]
-
This compound derivative: Test compound.
-
p-Nitrophenyl acetate (pNPA): Substrate.
-
Assay Buffer: 50 mM Tris-SO4, pH 7.6.
-
Dimethyl sulfoxide (DMSO): For dissolving the test compound.
-
Acetonitrile: For dissolving pNPA.[10]
-
Acetazolamide (AZA): A known potent hCA inhibitor, to be used as a positive control.[3]
-
96-well clear, flat-bottom microplates.
-
Microplate reader capable of kinetic measurements at 405 nm.
Preparation of Solutions
-
Assay Buffer (50 mM Tris-SO4, pH 7.6): Prepare and adjust the pH accurately.
-
hCA II Stock Solution: Prepare a stock solution of hCA II in the assay buffer. The final concentration in the assay will depend on the enzyme's specific activity. A typical final concentration is in the low nanomolar range.
-
pNPA Stock Solution (20 mM): Dissolve pNPA in dry acetonitrile. This solution should be prepared fresh daily.[8][10]
-
Inhibitor Stock Solution (10 mM): Dissolve the this compound derivative and acetazolamide in DMSO.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay wells is consistent and low (typically ≤1%) to avoid solvent effects.
Assay Procedure
-
Plate Setup:
-
Blank Wells: Add 190 µL of assay buffer. These wells will be used to measure the non-enzymatic hydrolysis of pNPA.
-
Control Wells (Uninhibited Enzyme): Add 180 µL of assay buffer and 10 µL of the hCA II working solution.
-
Positive Control Wells (Acetazolamide): Add 170 µL of assay buffer, 10 µL of the hCA II working solution, and 10 µL of the desired acetazolamide dilution.
-
Test Wells (this compound): Add 170 µL of assay buffer, 10 µL of the hCA II working solution, and 10 µL of the respective this compound dilution.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 25°C for 15 minutes. This allows for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: To initiate the enzymatic reaction, add 10 µL of the 20 mM pNPA stock solution to all wells (except the blank wells where 10 µL of acetonitrile can be added). The final pNPA concentration in each well will be 1 mM.[8]
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (25°C) plate reader. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for a total of 10-15 minutes.[8]
Data Analysis and Interpretation
-
Calculate the Rate of Reaction: Determine the rate of the reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Correct for Background: Subtract the rate of the blank (non-enzymatic hydrolysis) from the rates of all other wells.
-
Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited reaction)] x 100
-
Determine the IC50 Value: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). It is important to note that the shape of the inhibition curve should be carefully examined; a nearly horizontal curve may indicate issues with the assay.[11]
-
Calculate the Inhibition Constant (Ki): The Ki value, a more precise measure of inhibitor potency, can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the Michaelis-Menten constant (Km) for the substrate is known.
Quantitative Data Summary
The following table presents hypothetical data for the inhibition of hCA II by a this compound derivative and the positive control, acetazolamide. Actual experimental values will vary.
| Compound | IC50 (nM) | Ki (nM) |
| This compound Derivative | 15.8 | 8.2 |
| Acetazolamide (Positive Control) | 12.1 | 6.3 |
Note: The Ki values are calculated assuming competitive inhibition and a known Km for pNPA.
Trustworthiness and Self-Validating System
To ensure the reliability and reproducibility of the results, the following controls and considerations are essential:
-
Positive Control: The inclusion of a known hCA II inhibitor like acetazolamide validates the assay's ability to detect inhibition.[3]
-
Negative Control (Uninhibited Enzyme): This establishes the baseline for maximum enzyme activity.
-
Blank Control (No Enzyme): This accounts for the spontaneous, non-enzymatic hydrolysis of the substrate.
-
Solvent Control: Ensure the concentration of the solvent (e.g., DMSO) used to dissolve the inhibitors is consistent across all wells and does not significantly affect enzyme activity.
-
Linearity of the Reaction: The reaction rates should be calculated from the initial, linear phase of the reaction to ensure accurate measurements.
-
Enzyme Concentration: The concentration of hCA II should be optimized to ensure the reaction rate is linear over the measurement period and sensitive to inhibition.
By adhering to this detailed protocol and incorporating the necessary controls, researchers can confidently and accurately assess the in vitro inhibitory potential of this compound derivatives against hCA II, contributing to the development of novel therapeutics. The inhibitory potency of benzothiazole-6-sulfonamides against hCA II has been reported in the low nanomolar range, highlighting the potential of this chemical scaffold.[4]
References
-
Supuran, C. T. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. PubMed Central. [Link]
-
Yılmaz, B., et al. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Yılmaz, B., et al. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. PubMed. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Taylor & Francis Online. [Link]
-
D'Ascenzio, M., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. ACS Medicinal Chemistry Letters. [Link]
-
De Vita, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]
-
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]
-
Arslan, O., et al. (2016). Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]
-
Ibrahim, D. A., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry. [Link]
-
Nocentini, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Shapiro, A. B. (2014). How to Prepare NPA for Carbonic Anhydrase Activity Measurement?. ResearchGate. [Link]
-
Ibrahim, D. A., et al. (2015). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. ResearchGate. [Link]
-
Nj Fitch, K. A., et al. (2023). Development of Human Carbonic Anhydrase II Heterobifunctional Degraders. Journal of Medicinal Chemistry. [Link]
-
Jo, B.-H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
-
Lindskog, S. (2019). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. International Journal of Molecular Sciences. [Link]
-
Beydemir, S., et al. (2015). Characterization and inhibition studies of carbonic anhydrase from gill of Russian Sturgeon Fish (Acipenser gueldenstaedtii). Pharmaceutical Biology. [Link]
-
Fisher, S. Z., et al. (2012). Kinetic and structural characterization of thermostabilized mutants of human carbonic anhydrase II. Protein Engineering, Design and Selection. [Link]
Sources
- 1. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Kinetic and structural characterization of thermostabilized mutants of human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cell-based assays for evaluating anticancer activity of 1,3-Benzothiazole-6-sulfonamide
Application Notes & Protocols
Topic: Cell-based Assays for Evaluating the Anticancer Activity of 1,3-Benzothiazole-6-sulfonamide
Abstract
The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] Compounds based on this scaffold can elicit their therapeutic action through diverse mechanisms such as kinase inhibition, induction of apoptosis, and cell cycle arrest.[4] The inclusion of a sulfonamide moiety, as in this compound, introduces the potential for targeting tumor-associated carbonic anhydrase (CA) isoforms (e.g., CA IX and XII).[2] Inhibition of these enzymes can disrupt pH regulation in the tumor microenvironment, a critical factor for cancer cell survival and proliferation.[2] This document provides a comprehensive, field-proven guide for researchers to systematically evaluate the anticancer properties of this compound using a cascade of validated cell-based assays. We present detailed, step-by-step protocols for assessing cytotoxicity, quantifying apoptosis, and analyzing cell cycle distribution, enabling a robust preliminary characterization of the compound's mechanism of action.
Strategic Assay Cascade for Anticancer Compound Evaluation
A tiered approach is essential for the efficient and logical characterization of a novel compound. We propose a three-stage workflow that progresses from a broad assessment of cytotoxicity to specific mechanistic investigations. This strategy ensures that resource-intensive assays are performed with a strong empirical foundation established by initial screening.
Sources
Application Note: 1,3-Benzothiazole-6-sulfonamide as a Molecular Probe for Carbonic Anhydrase
Abstract
This guide details the application of 1,3-Benzothiazole-6-sulfonamide and its derivatives as pharmacological probes for Carbonic Anhydrase (CA) . Unlike classic sulfonamide inhibitors (e.g., Acetazolamide, Ethoxzolamide) which primarily target the 2-position, the 6-sulfonamide scaffold represents a distinct chemical class with unique selectivity profiles for tumor-associated isoforms (hCA IX and XII) versus cytosolic housekeeping isoforms (hCA I and II). This document provides standardized protocols for kinetic profiling, inhibition assays, and structural interpretation to support drug discovery and chemical biology research.
Introduction & Mechanistic Basis
The Probe: this compound
The this compound scaffold acts as a "zinc-binder" probe.[1][2] Its primary utility lies in its ability to interrogate the hydrophobic half of the CA active site. While classic inhibitors like Ethoxzolamide (6-ethoxy-1,3-benzothiazole-2-sulfonamide) place the sulfonamide at the C2 position, shifting this moiety to the C6 position alters the vector of the benzothiazole ring within the active site, often improving selectivity for transmembrane isoforms.
Mechanism of Action
Carbonic anhydrases catalyze the reversible hydration of
-
Binding Mode: The sulfonamide group (
) exists as a monoanion ( ) at physiological pH. It coordinates directly to the ion, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. -
Scaffold Interaction: The benzothiazole ring engages in Van der Waals and
-stacking interactions with hydrophobic residues (e.g., Val121, Leu198, Phe131) lining the active site cavity.
Pathway Visualization
The following diagram illustrates the catalytic cycle of Carbonic Anhydrase and the competitive inhibition mechanism of the sulfonamide probe.
Figure 1: Catalytic cycle of Carbonic Anhydrase and the competitive binding mechanism of the Benzothiazole-6-sulfonamide probe to the Zinc active site.[1][4]
Experimental Protocols
Protocol A: Stopped-Flow CO₂ Hydration Assay (Gold Standard)
This kinetic assay measures the physiological reaction of CA (hydration of
Objective: Determine the efficacy (
Materials:
-
Enzyme: Recombinant hCA I, II, IX, or XII (commercially available or expressed in E. coli).
-
Substrate:
saturated water. -
Indicator: Phenol Red (0.2 mM).
-
Buffer: 10-20 mM HEPES (pH 7.5) or TRIS, with 20 mM
(to maintain ionic strength). -
Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics or Hi-Tech Scientific).
Workflow:
-
Preparation of
Solution: Bubble gas into pure water at 25°C for 30 minutes to saturate (approx. 33 mM ). -
Enzyme-Inhibitor Incubation:
-
Prepare serial dilutions of the this compound probe (range: 0.1 nM to 10 µM).
-
Incubate enzyme (typical conc. 5–10 nM) with the probe for 15 minutes at room temperature to reach equilibrium.
-
-
Reaction Initiation:
-
Rapidly mix the Enzyme-Inhibitor solution with the
solution in the stopped-flow chamber. -
Reaction:
.
-
-
Detection: Monitor the absorbance change of Phenol Red at 557 nm (change from red to yellow as pH drops).
-
Data Analysis:
-
Measure the initial velocity (
) of the acidification. -
Calculate
using a dose-response curve (GraphPad Prism or SigmaPlot). -
Convert
to using the Cheng-Prusoff equation: (Note: For hydration, is usually saturation, and varies by isoform).
-
Self-Validation Check:
-
Positive Control: Always run Acetazolamide (AAZ) in parallel. The
for AAZ against hCA II should be ~12 nM. If it deviates significantly, check buffer pH and enzyme quality.
Protocol B: Esterase Activity Assay (Colorimetric Screen)
A high-throughput alternative using 4-nitrophenyl acetate (4-NPA). Note that CA acts as a weak esterase; this assay is easier but less physiologically relevant than Protocol A.
Materials:
-
Substrate: 4-Nitrophenyl acetate (4-NPA), 3 mM stock in acetone.
-
Buffer: 12.5 mM Tris-SO₄, pH 7.6.
-
Plate: 96-well clear microplate.
Step-by-Step:
-
Blank: Add 100 µL Buffer + 20 µL Substrate.
-
Control: Add 80 µL Buffer + 20 µL Enzyme + 20 µL Substrate.
-
Test: Add 60 µL Buffer + 20 µL Inhibitor (Probe) + 20 µL Enzyme. Incubate 10 mins.
-
Start: Add 20 µL Substrate to Test wells.
-
Read: Monitor Absorbance at 400 nm (formation of 4-nitrophenol) for 30 minutes.
-
Result: Calculate % Inhibition
.
Selectivity Profiling & Data Interpretation
The power of this compound lies in its differential binding. Below is a comparative data summary derived from key literature (Supuran et al., 2015).
| Isoform | Physiological Role | Probe Affinity ( | Interpretation |
| hCA I | Cytosolic (RBCs) | Low (> 100 nM) | "Off-target" for glaucoma/cancer drugs. High |
| hCA II | Cytosolic (Glaucoma target) | High (< 10 nM) | Primary target for glaucoma. Probe is highly effective here. |
| hCA IX | Transmembrane (Hypoxic Tumors) | Very High (< 5 nM) | Key Application. 6-sulfonamides often show superior selectivity for IX over I. |
| hCA XII | Transmembrane (Tumors) | High (< 10 nM) | Secondary cancer target.[1] |
Application Insight:
If your derivative shows a Ratio (
Troubleshooting & Optimization
Solubility Issues
-
Problem: Benzothiazoles are hydrophobic and may precipitate in aqueous buffers.
-
Solution: Dissolve the probe in 100% DMSO to create a 10 mM stock. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as DMSO itself can inhibit CAs at high concentrations.
Spontaneous Hydrolysis (Esterase Assay)
-
Problem: 4-NPA hydrolyzes spontaneously, creating high background.
-
Solution: Always subtract the "Blank" (Buffer + Substrate, no enzyme) slope from the Enzyme slope. Use fresh substrate solutions.
Binding Kinetics
-
Problem: Inconsistent
values. -
Solution: Sulfonamides are "slow-binding" inhibitors. Ensure a minimum 15-minute pre-incubation of Enzyme + Probe before adding the substrate.
References
-
Supuran, C. T., et al. (2015). "Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII."[5] Bioorganic & Medicinal Chemistry, 23(15), 4989-4999.[1]
-
Ibrahim, D. A., et al. (2015). "Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds."[3][6][5] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1-6.
-
Neri, D., & Supuran, C. T. (2011).[7] "Interfering with pH regulation in tumours as a therapeutic strategy." Nature Reviews Drug Discovery, 10(10), 767-777.
-
Alterio, V., et al. (2012). "Crystal structure of the carbonic anhydrase II-inhibitor complex reveals a novel binding mode." Proceedings of the National Academy of Sciences. (General reference for CA-Sulfonamide crystallography).
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
Application Note: High-Throughput Screening for Novel Benzothiazole Sulfonamide Inhibitors of Carbonic Anhydrase IX
Abstract & Introduction
Benzothiazole sulfonamides represent a "privileged scaffold" in medicinal chemistry, exhibiting potent inhibitory activity against Carbonic Anhydrases (CAs), particularly the tumor-associated isoform Carbonic Anhydrase IX (CA IX) . CA IX is overexpressed in hypoxic tumors and regulates pH to promote metastasis, making it a critical oncology target.
However, a major challenge in developing CA IX inhibitors is achieving selectivity over the ubiquitous cytosolic isoform, CA II. This Application Note details a robust Fluorescence Polarization (FP) High-Throughput Screening (HTS) workflow designed to identify novel benzothiazole sulfonamides that selectively bind CA IX. Unlike heterogeneous filtration assays, this homogeneous "mix-and-read" format minimizes wash steps, reduces variability, and is optimized for 384-well plate formats.
Key Mechanistic Insight
Sulfonamides act as zinc-binding groups (ZBGs). The sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the CA active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. The benzothiazole tail interacts with the hydrophobic and hydrophilic halves of the active site cleft, conferring isoform selectivity.
Assay Principle: Fluorescence Polarization (FP)[1]
This assay relies on the competition between a Fluorescent Tracer (a fluorescein-labeled sulfonamide) and the Test Compound (benzothiazole sulfonamide derivative) for the active site of recombinant human CA IX.
-
High Polarization (Bound State): When the small Tracer binds to the large CA IX protein (~30-50 kDa), its rotational diffusion slows. Upon excitation with polarized light, the emitted light remains polarized.[1]
-
Low Polarization (Free State): If a Test Compound acts as an inhibitor, it displaces the Tracer. The free Tracer rotates rapidly, depolarizing the emitted light.[1]
HTS Workflow Diagram
Figure 1: Step-by-step HTS workflow for screening benzothiazole sulfonamides. The process utilizes acoustic dispensing to minimize DMSO carryover.
Materials & Reagents
| Component | Description | Concentration (Final) | Notes |
| Target Protein | Recombinant Human CA IX | 100 nM | Titrate batch-to-batch to determine |
| Tracer | Fluorescein-DBS (Dansylamide) | 10 nM | Must be < |
| Assay Buffer | HEPES (pH 7.4) | 50 mM | Physiological pH is critical for sulfonamide ionization. |
| Additive | NaCl | 100 mM | Maintains ionic strength. |
| Detergent | Tween-20 | 0.01% | Prevents protein aggregation and non-specific binding. |
| Positive Control | Acetazolamide (AAZ) | 10 µM | Pan-CA inhibitor. Defines "Low Polarization" baseline. |
| Vehicle | DMSO | < 1% | Benzothiazoles have limited solubility; keep DMSO low. |
Detailed Protocol
Step 1: Pre-Screening Preparation
-
Tracer Titration: Perform a saturation binding curve of CA IX (0 to 1 µM) against fixed Tracer (10 nM) to determine the
. Select a protein concentration that yields ~80% bound tracer (typically ~100 nM) to ensure the assay is sensitive to competitive inhibitors. -
Compound Management: Dissolve benzothiazole sulfonamide library compounds in 100% DMSO to 10 mM stock.
Step 2: Assay Execution (384-Well Format)
-
Compound Transfer: Using an acoustic liquid handler (e.g., Labcyte Echo), transfer 50 nL of library compounds into the assay plate (black, low-binding).
-
Reagent Addition:
-
Prepare a 2X Master Mix of CA IX protein in Assay Buffer. Dispense 10 µL per well.
-
Centrifuge plate (1000 rpm, 1 min) to ensure compound mixes with protein.
-
Incubate for 15 minutes at Room Temperature (RT) to allow slow-binding inhibitors to interact.
-
-
Tracer Addition:
-
Prepare 2X Tracer Solution (20 nM) in Assay Buffer. Dispense 10 µL per well.
-
Final Volume = 20 µL. Final DMSO = 0.25%.
-
-
Incubation: Seal plate and incubate for 45 minutes at RT in the dark.
-
Detection: Read Fluorescence Polarization on a multimode reader (e.g., PerkinElmer EnVision).
-
Excitation: 485 nm (Polarized)
-
Emission: 535 nm (Parallel & Perpendicular)
-
Data Analysis & Validation
Z-Factor Calculation
To validate the assay quality before processing the full library, calculate the Z-factor (Z') using the controls on each plate.
[6]- : Standard deviation of Positive (inhibited) and Negative (DMSO) controls.
- : Mean mP signal of Positive and Negative controls.
-
Acceptance Criteria: A Z' > 0.5 is required for a reliable HTS assay.[7]
Hit Identification[8][9]
-
Normalization: Convert raw mP values to % Inhibition :
-
Threshold: Define "Hits" as compounds exhibiting >50% inhibition at the screening concentration (typically 10 µM).
Molecular Mechanism Diagram
Figure 2: Mechanism of action. The benzothiazole sulfonamide competes with the tracer for Zinc coordination, releasing the tracer and lowering the polarization signal.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Z-Factor (< 0.5) | High variability in pipetting or tracer instability. | Use acoustic dispensing; ensure tracer is fresh and protected from light. |
| Compound Fluorescence | Benzothiazole core autofluorescence. | Benzothiazoles can fluoresce in the blue region. Check compound emission at 535nm. If high, use a Red-shifted tracer (e.g., Texas Red) instead of Fluorescein. |
| Precipitation | Low solubility of benzothiazole derivatives. | Ensure final DMSO is 0.25-0.5%. Do not exceed 10 µM screening concentration if solubility is unknown. |
| "Sticky" Compounds | Non-specific binding to plate. | Increase Tween-20 to 0.05% or use BSA (0.1%) in the buffer. |
References
-
Öztürk, C., et al. (2023).[5] "Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties." Biotechnology and Applied Biochemistry.
-
Koutnik, P., et al. (2017).[8] "Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors." Chem.
-
Zhang, J.H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Molecular docking of 1,3-Benzothiazole-6-sulfonamide with carbonic anhydrase isoforms
Application Note: Precision Molecular Docking of 1,3-Benzothiazole-6-sulfonamide Scaffolds to Carbonic Anhydrase Isoforms
Executive Summary
Carbonic anhydrases (CAs) are ubiquitous zinc-containing metalloenzymes catalyzing the reversible hydration of carbon dioxide.[1][2] The overexpression of specific isoforms, notably hCA IX and hCA XII , is a validated marker for hypoxic tumors, making them critical targets for cancer therapeutics. Conversely, inhibition of cytosolic hCA I and hCA II is often associated with off-target side effects.
This guide details the protocol for the molecular docking of This compound derivatives. The benzothiazole scaffold provides a lipophilic tail capable of exploiting the hydrophobic pockets of transmembrane isoforms, offering a route to selectivity. This protocol addresses the unique challenges of metalloenzyme docking, specifically the handling of the catalytic Zinc ion and the ionization state of the sulfonamide warhead.
Mechanistic Foundation
To dock successfully, one must understand the binding event. Sulfonamide inhibitors (SA) do not merely fill a pocket; they act as zinc-binders .
-
Displacement: The sulfonamide moiety displaces the zinc-bound water molecule/hydroxide ion catalytic species.[3]
-
Coordination: The sulfonamide nitrogen (in its deprotonated, anionic form) coordinates directly to the Zn(II) ion in a tetrahedral geometry.[3]
-
Stabilization: The sulfonamide oxygens form hydrogen bonds with the backbone NH and side chain OG1 of Thr199 , a "gatekeeper" residue essential for orientation.
Figure 1: The "Zinc Trap" Binding Mechanism
Caption: Logical flow of sulfonamide binding. Note that the docking input must mimic the 'Ionization' state to achieve the correct 'Complex' geometry.
Materials & Computational Setup
Hardware & Software
-
Workstation: 16+ Cores, 64GB RAM, CUDA-enabled GPU (optional but recommended for MD).
-
Docking Engine: AutoDock Vina 1.2.3 (Optimized for speed) or AutoDock 4.2.6 (Better for specific metal parameters).
-
Visualization: PyMOL 2.5+ or ChimeraX.
-
Ligand Prep: OpenBabel or Avogadro.
Structural Data (PDB Targets)
Select high-resolution crystal structures. Avoid NMR structures for docking if X-ray is available.
| Isoform | PDB ID | Resolution | Notes |
| hCA II | 3HS4 | 1.10 Å | High-res cytosolic standard. Bound to acetazolamide. |
| hCA IX | 3IAI | 2.20 Å | Mimic of the catalytic domain of the tumor-associated isoform. |
| hCA XII | 1JD0 | 1.50 Å | Transmembrane isoform. |
| hCA I | 3W6H | 1.80 Å | Cytosolic off-target. |
Detailed Protocol
Phase 1: Ligand Preparation (The Anion Rule)
Context: The pKa of the sulfonamide group is typically ~10.0. However, the strong Lewis acid nature of the Zn(II) ion lowers the pKa of the bound inhibitor, ensuring it binds as an anion (R-SO₂NH⁻). Docking the neutral species is the most common error in CA studies.
-
Modeling: Draw the this compound structure.
-
Deprotonation: Explicitly remove one proton from the sulfonamide nitrogen. The group should be -SO2-NH^-.
-
Minimization: Perform a geometry optimization (MMFF94 force field) to relax the benzothiazole rings.
-
File Format: Save as .pdbqt. Ensure the nitrogen atom type is set to a hydrogen-bond acceptor/donor capable of metal coordination (in AutoDock, this is often handled automatically, but verify partial charges).
Phase 2: Receptor Preparation (Zinc Parameterization)
Context: Standard force fields often struggle with the strong electrostatics of transition metals.
-
Clean Up: Remove all solvent molecules (HOH) except the Zinc ion. Remove original ligands.
-
Zinc Charge:
-
Standard Vina: Keep Zn as is. Vina's scoring function treats it as a steric/electrostatic center.
-
Advanced (AD4): Manually set the partial charge of Zn to +2.0. However, a more accurate approach (non-bonded model) assigns a partial charge of +0.9 to +1.1 to avoid exaggerated electrostatic repulsion, distributing the remaining charge to the coordinating Histidines (His94, 96, 119).
-
-
Protonation: Add polar hydrogens to the protein. Ensure His64 (proton shuttle) is protonated correctly based on pH 7.4.
-
Grid Box Definition:
-
Center: Coordinates of the catalytic Zinc atom.
-
Dimensions:
Å. This covers the active site and the hydrophobic pocket entrance where the benzothiazole tail will reside.
-
Phase 3: Docking Execution
-
Algorithm: Genetic Algorithm (Lamarckian).
-
Exhaustiveness: Set to 32 or 64 (high) to ensure the global minimum is found, as the benzothiazole tail has rotational freedom.
-
Constraints (Optional but Powerful): If using software that supports it (e.g., Glide or Gold), apply a metal coordination constraint ensuring the Sulfonamide N is within 2.5 Å of the Zn. In Vina, this is not explicit, so you must filter results post-docking.
Phase 4: Post-Docking Analysis & Validation
Filter the poses based on the "Structural Triad" of CA inhibition:
-
Zn-N Distance: Must be
Å. -
Thr199 Interaction: Hydrogen bond between Sulfonamide O and Thr199 backbone NH.[4][5]
-
Tail Orientation: The benzothiazole ring should extend towards the hydrophobic sub-pocket (residues Val121, Leu198, Trp209 in hCA II).
Workflow Visualization
Figure 2: Computational Docking Pipeline
Caption: Step-by-step workflow. The geometric filter (Red) is the critical quality control step for metalloenzymes.
Case Study: Isoform Selectivity
When analyzing results, compare the binding energies and contact residues.[6] The benzothiazole scaffold is designed to exploit the subtle differences in the hydrophobic pocket entrance.
| Feature | hCA II (Cytosolic) | hCA IX (Tumor) | Implication |
| Active Site Entrance | Hydrophobic (Phe131) | More Hydrophilic | Benzothiazole substituents can be tuned to clash with Phe131 in hCA II but fit in hCA IX. |
| Residue 131 | Phenylalanine | Valine | Key selectivity filter. |
| Residue 92 | Glutamine | Glutamine | Conserved. |
| Binding Energy (Target) | -8.5 kcal/mol | -9.2 kcal/mol | Lower energy (more negative) indicates higher affinity. |
Interpretation: A potent hCA IX inhibitor should show a distinct preference for the Val131 region or specific interactions with the proteoglycan-like domain unique to hCA IX, although the latter is often outside standard docking grids.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.[7] Link
-
Petrou, A., et al. (2016).[8] Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds.[2][8][9] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with this compound. Bioorganic & Medicinal Chemistry Letters. Link
-
Koçyiğit, Ü. M., et al. (2023). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. Journal of Biomolecular Structure and Dynamics. Link
-
RCSB PDB. Crystal Structure of Human Carbonic Anhydrase II (3HS4). Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Binding of sulfonamide and acetamide to the active-site Zn2+ in carbonic anhydrase: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Sci-Hub. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds / Journal of Enzyme Inhibition and Medicinal Chemistry, 2016 [sci-hub.box]
- 9. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Affinity Purification of Carbonic Anhydrase Isozymes using 1,3-Benzothiazole-6-sulfonamide Matrices
This Application Note is written from the perspective of a Senior Application Scientist. It addresses the specific challenges and protocols for utilizing high-affinity 1,3-Benzothiazole-6-sulfonamide ligands in affinity chromatography, primarily for the purification and profiling of Carbonic Anhydrase (CA) isozymes.
Introduction & Scientific Rationale
The purification of Carbonic Anhydrase (CA) isozymes has traditionally relied on sulfanilamide (
This compound represents a "second-generation" ligand class. Due to the bicyclic aromatic scaffold, these ligands engage in enhanced hydrophobic interactions within the enzyme's active site cleft, resulting in significantly higher affinity (
Why Switch to Benzothiazole-6-sulfonamide?
-
Capture of Low-Abundance Isoforms: The higher affinity allows for the efficient capture of dilute, membrane-associated isoforms (e.g., hCA IX and hCA XII ) which are critical oncology targets but often flow through standard sulfanilamide columns.
-
Enhanced Selectivity: The benzothiazole scaffold offers distinct structure-activity relationships (SAR), allowing for the preferential retention of specific isozymes based on hydrophobic pocket variations.
-
Stable Binding: Ideal for Affinity Selection-Mass Spectrometry (AS-MS) workflows where ligand-protein complex stability is required during washing steps.
Experimental Workflow Overview
The following diagram outlines the critical path for matrix synthesis and protein purification.
Figure 1: Workflow for the synthesis of benzothiazole-sulfonamide resin and subsequent affinity purification.
Matrix Preparation Protocol
Unlike generic sulfanilamide resins, benzothiazole-based matrices are rarely available off-the-shelf. We utilize the 2-amino derivative (2-amino-1,3-benzothiazole-6-sulfonamide) to facilitate covalent attachment to the matrix while leaving the 6-sulfonamide moiety free to bind the Zinc(II) ion in the enzyme active site.
Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
-
Ligand: 2-Amino-1,3-benzothiazole-6-sulfonamide (Custom synthesis or commercial reagent).
-
Matrix: NHS-activated Sepharose 4 Fast Flow (or equivalent).
-
Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3.
-
Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3.
-
Wash Buffers: 0.1 M Acetate (pH 4.0) and 0.1 M Tris-HCl (pH 8.0).
Step-by-Step Coupling Procedure
-
Ligand Solubilization: Dissolve the ligand in the Coupling Buffer.
-
Note: Benzothiazoles have poor aqueous solubility. Add DMSO (up to 20% v/v) to the coupling buffer to ensure full solubilization. The NHS reaction tolerates DMSO well.
-
-
Resin Preparation: Wash the NHS-activated Sepharose with cold 1 mM HCl (to preserve NHS groups) and immediately drain.
-
Coupling Reaction: Mix the ligand solution with the resin (Ratio: 5-10 µmol ligand per mL of resin). Incubate for 4 hours at room temperature or overnight at 4°C with gentle rotation.
-
Mechanism:[1] The primary amine at position 2 attacks the NHS ester, forming a stable amide linkage.
-
-
Blocking: Drain the resin and add Blocking Buffer to deactivate remaining NHS groups. Incubate for 2 hours.
-
Cycle Washing: Wash the resin alternately with high pH (Tris) and low pH (Acetate) buffers (3 cycles) to remove non-covalently bound ligand.
Affinity Chromatography Protocol
Due to the high affinity (
Buffer Systems
| Buffer Type | Composition | Purpose |
| Binding Buffer | 25 mM Tris-HCl, 0.15 M NaCl, pH 7.5 | Physiological binding environment. |
| Wash Buffer | 25 mM Tris-HCl, 0.5 M NaCl , pH 7.5 | High salt disrupts non-specific electrostatic interactions. |
| Elution Buffer A | 0.1 M Sodium Acetate, 0.5 M NaClO₄, pH 5.6 | Chaotropic/pH Elution: For robust, non-native elution. |
| Elution Buffer B | 25 mM Tris-HCl, 0.1 M NaCl, 20 mM Acetazolamide , pH 7.5 | Competitive Elution: Displaces protein with a stronger inhibitor. |
Execution
-
Equilibration: Equilibrate the column with 5-10 CV (Column Volumes) of Binding Buffer.
-
Sample Loading: Load the clarified lysate or biological fluid at a flow rate of 0.5 – 1.0 mL/min.
-
Critical: Ensure the sample is pH adjusted to 7.5. Acidic samples will prevent binding.
-
-
Washing: Wash with 10-15 CV of Wash Buffer until UV absorbance (280 nm) returns to baseline.
-
Elution (Choice of Method):
-
Method A (Standard): Apply Elution Buffer A. The perchlorate anion (
) is a specific inhibitor of CA and acts as a mild chaotrope to break the strong benzothiazole interaction [3]. -
Method B (Native/Competitive): Apply Elution Buffer B. Acetazolamide (
nM) will compete for the active site. This yields highly active protein but requires dialysis afterwards to remove the inhibitor.
-
-
Regeneration: Wash with 6 M Guanidine HCl (if necessary) followed by re-equilibration.
Mechanism of Interaction
Understanding the binding mode is essential for troubleshooting. The benzothiazole-6-sulfonamide interacts via two distinct motifs:
Figure 2: Mechanistic interaction map. The benzothiazole ring confers higher affinity than sulfanilamide via hydrophobic pocket interactions.
Troubleshooting & Optimization
Issue: Protein Fails to Elute
-
Cause: The affinity of the benzothiazole ligand is too high for pH elution alone.
-
Solution: Switch to 0.4 M Sodium Perchlorate or 0.5 M Sodium Thiocyanate in the elution buffer. These anions bind to the active site and destabilize the sulfonamide-Zn complex.
Issue: Low Binding Capacity
-
Cause: Steric hindrance. The benzothiazole ring is bulky.
-
Solution: Use a spacer arm. Instead of direct NHS coupling, use Epoxy-activated Sepharose 6B with a 6-carbon spacer (e.g., 6-aminohexanoic acid) before coupling the benzothiazole amine.
Issue: Leaching of Ligand
-
Cause: Unstable coupling chemistry (e.g., CNBr is less stable than NHS/Amide).
-
Solution: Ensure the coupling is performed via the 2-amino group using NHS chemistry, which forms a stable amide bond resistant to leakage.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
Nocentini, A., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry.
-
Lindskog, S. (1997). Structure and mechanism of carbonic anhydrase. Pharmacology & Therapeutics.[2][3][4][5][6]
-
Alterio, V., et al. (2012). Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?. Chemical Reviews.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Binding of sulfonamides to carbonic anhydrase: influence on distribution within blood and on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pharmacokinetic Profiling of 1,3-Benzothiazole-6-sulfonamide in Rats
Abstract
This document provides a comprehensive guide for conducting a preclinical pharmacokinetic (PK) study of 1,3-Benzothiazole-6-sulfonamide in a rat model. The protocol details the essential procedures for intravenous and oral administration, serial blood sampling, plasma sample processing, and bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The overarching goal is to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are critical for early-stage drug development. This guide emphasizes the rationale behind the experimental design and adheres to principles outlined in regulatory guidelines to ensure data integrity and reproducibility.[1][2]
Principle and Strategic Overview
Pharmacokinetic profiling is a cornerstone of drug discovery, providing critical insights into a compound's behavior within a biological system.[2][3] The primary objective of this study is to determine key PK parameters for this compound, including clearance (CL), volume of distribution (Vd), elimination half-life (t½), and oral bioavailability (%F).
-
Rationale for Species Selection: The Sprague-Dawley or Wistar rat is a commonly used model in preclinical PK studies due to its well-characterized physiology, manageable size, and historical precedence, which allows for cross-study comparisons.[4]
-
Choice of Routes of Administration:
-
Intravenous (IV) Administration: This route ensures 100% of the drug enters systemic circulation directly, serving as the benchmark for determining absolute bioavailability.[5][6][7] It provides direct information on the compound's distribution and elimination characteristics.
-
Oral (PO) Administration: As the most common intended route for many pharmaceuticals, this method is crucial for assessing the extent and rate of drug absorption from the gastrointestinal tract.[5][6][7]
-
-
Bioanalytical Method: LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices like plasma. Its high sensitivity, selectivity, and speed make it ideal for generating the precise concentration-time data required for PK analysis.[8][9][10]
Materials and Reagents
| Material/Reagent | Supplier/Grade | Notes |
| This compound | Synthesis Core | >98% purity |
| Internal Standard (IS) | Commercially available | Structurally similar analog (e.g., a deuterated version) |
| Male Sprague-Dawley Rats | Charles River, etc. | 250-300g body weight |
| K2EDTA-coated tubes | Sarstedt, BD | For blood collection to prevent coagulation |
| Water, Acetonitrile, Methanol | LC-MS Grade | For mobile phases and sample prep |
| Formic Acid | Optima™ LC/MS Grade | Mobile phase modifier |
| DMSO, PEG400, Saline | USP Grade | For formulation of dosing vehicles |
| Rat Plasma (Blank) | BioIVT, etc. | For calibration standards and QCs |
| Protein Precipitation Agent | Acetonitrile with 1% IS |
Instrumentation and Software
| Instrument/Software | Example Model | Purpose |
| Triple Quadrupole Mass Spectrometer | Sciex API 4000, Waters Xevo TQ-S | Analyte quantification |
| HPLC/UPLC System | Shimadzu Prominence, Waters Acquity | Chromatographic separation |
| Analytical Balance | Mettler Toledo | Weighing compounds |
| Centrifuge | Eppendorf, Beckman Coulter | Plasma separation, sample prep |
| Pipettes (calibrated) | Gilson, Eppendorf | Liquid handling |
| Pharmacokinetic Software | Phoenix® WinNonlin® | Non-compartmental analysis (NCA) |
Experimental Workflow and Potential Metabolism
The overall experimental process is depicted below, from animal preparation through to data analysis.
Sources
- 1. fda.gov [fda.gov]
- 2. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 3. prisysbiotech.com [prisysbiotech.com]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
ADME-Tox Profiling of 1,3-Benzothiazole-6-sulfonamide Derivatives: A Strategic Application Note
The following Application Note and Protocol Guide is designed for researchers optimizing 1,3-Benzothiazole-6-sulfonamide derivatives. It moves beyond generic ADME lists to address the specific physicochemical and safety liabilities inherent to this chemical scaffold.
Introduction: The Scaffold Challenge
The This compound scaffold is a privileged structure in medicinal chemistry, widely recognized for its potent inhibition of Carbonic Anhydrases (CAs) (specifically tumor-associated isoforms hCA IX/XII and CNS-relevant hCA I/II) [1].[1] While the sulfonamide moiety (
However, this combination presents distinct ADME-Tox challenges:
-
Solubility vs. Permeability: The benzothiazole ring is highly lipophilic (increasing LogP), while the sulfonamide group is polar and ionizable (pKa ~9.5–10.5).[1][2] Balancing these opposing forces is critical for oral bioavailability.[1][2]
-
RBC Sequestration: High affinity for cytosolic hCA I/II in erythrocytes can lead to extensive red blood cell partitioning, distorting plasma clearance data [2].[1][2]
-
hERG Liability: Benzothiazoles are frequent offenders in hERG channel blockade, necessitating early-stage cardiac safety screening [3].[1][2]
This guide outlines a self-validating workflow to de-risk these derivatives early in the lead optimization phase.
Integrated ADME-Tox Workflow
The following decision tree illustrates the logical flow of assays, prioritizing "killer" liabilities (Solubility and hERG) early in the process.
Figure 1: Strategic ADME-Tox workflow for benzothiazole sulfonamides. Note the specific inclusion of RBC Partitioning due to the scaffold's affinity for Carbonic Anhydrase.[1][2]
Tier 1: Physicochemical Profiling
Before biological testing, the ionization state and solubility must be defined.[1][2] The sulfonamide nitrogen is weakly acidic.[1][2]
Protocol A: Thermodynamic Solubility (Shake-Flask)
Objective: Determine equilibrium solubility of the neutral species.
Relevance: Benzothiazoles often exhibit "brick-dust" properties (high melting point, low solubility) due to strong
Steps:
-
Preparation: Weigh 1 mg of solid compound into a glass vial.
-
Solvent Addition: Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Equilibration: Shake at 37°C for 24 hours.
-
Filtration: Filter through a 0.45 µm PVDF membrane (low binding).[1][2]
-
Quantification: Analyze filtrate via HPLC-UV (254 nm). Calculate concentration against a DMSO standard curve.
Acceptance Criteria:
-
High: > 100 µM[1]
-
Moderate: 10–100 µM
-
Low: < 10 µM (Requires formulation strategy or structural modification).[1][2]
Tier 2: Permeability & Distribution
Protocol B: PAMPA-BBB (Blood-Brain Barrier)
Objective: Assess passive diffusion for CNS-targeted derivatives (e.g., for epilepsy or glioblastoma).[1][2] Mechanism: The benzothiazole ring facilitates lipid membrane crossing, but the polar sulfonamide can hinder it.[1][2]
Methodology:
-
Donor Plate: 10 mM compound in pH 7.4 buffer.
-
Membrane: PVDF filter coated with Porcine Brain Lipid extract (PBL).[1][2]
-
Acceptor Plate: pH 7.4 buffer.
-
Incubation: 18 hours at room temperature (humidity chamber).
-
Calculation: Determine Effective Permeability (
) using the equation: [1]
Critical Insight: RBC Partitioning
Because these compounds target Carbonic Anhydrase, they will bind avidly to CAs inside red blood cells.[1][2]
-
The Trap: Standard plasma stability assays may show "low" concentration not because of clearance, but because the drug is sequestered in RBCs.[1][2]
-
Correction: Always measure Whole Blood vs. Plasma concentration ratio (
) . A ratio > 2.0 indicates significant sequestration [2].[1][2]
Tier 4: Metabolic Stability
Objective: Identify "soft spots" on the benzothiazole ring.[1][2] Common Metabolites:
-
Sulfonamide: Generally stable, but potential for N-acetylation (NAT2).[1][2]
-
Benzothiazole: Hydroxylation at C4/C5/C7 positions or S-oxidation of the thiazole ring.[1][2]
Protocol C: Microsomal Stability Assay
-
System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) at 0.5 mg protein/mL.[1][2]
-
Compound: 1 µM final concentration (Keep low to avoid enzyme saturation).
-
Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6PDH).[2]
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold Acetonitrile (containing internal standard like Warfarin).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.[1][2]
Data Interpretation:
| Parameter | Ideal Value | Note |
|---|
| Intrinsic Clearance (
Tier 5: Safety Pharmacology (The "T")
Protocol D: hERG Inhibition (Patch Clamp)
Why it matters: The benzothiazole moiety is a known pharmacophore for hERG channel binding, which can lead to QT prolongation and fatal arrhythmias (Torsades de Pointes) [3].[1][2]
Mechanism:
The hydrophobic benzothiazole ring can enter the hERG central cavity and
Figure 2: Molecular mechanism of hERG blockade by benzothiazole derivatives. Disruption of Tyr652/Phe656 interactions via structural modification is a key mitigation strategy.[1]
Experimental Steps (Automated Patch Clamp):
-
Solution: Extracellular solution containing HEPES-buffered saline.
-
Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.
-
Application: Apply compound at 0.1, 1, 10, and 30 µM.
-
Readout: Measure inhibition of peak tail current. Calculate IC50.
Safety Threshold:
References
-
Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery, 7(2), 168-181.[2] Link
-
Ibrahim, D. A., et al. (2015).[1][2] Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII.[1] Bioorganic & Medicinal Chemistry, 23(15), 4989-4999.[2] Link
-
Helliwell, M. V., et al. (2023).[1][2] Inhibition of the hERG Potassium Channel by the Methanesulphonanilide Drug E-4031.[1][2][3] Pharmaceuticals, 16(8), 1204.[1] Link[1]
-
Ganesan, A., et al. (2017).[1][2] ADME-Tox Profiling of Bioactive Compounds: Current Challenges and Future Directions. Current Topics in Medicinal Chemistry, 17(28), 3125-3142. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Benzothiazole-6-sulfonamide
Introduction: The Critical Role of Purity
Welcome to the technical support guide for the purification of 1,3-Benzothiazole-6-sulfonamide. This compound and its derivatives are of significant interest in medicinal chemistry, notably as precursors for potent enzyme inhibitors such as those targeting carbonic anhydrase isoforms involved in tumorigenesis.[1][2] The efficacy and safety of such pharmacologically active agents are directly dependent on their purity. Recrystallization is a powerful and widely used technique to eliminate impurities, yielding a product with the high degree of crystallinity and purity required for downstream applications.[3]
This guide provides a comprehensive overview of the principles, a detailed protocol, and an in-depth troubleshooting section to address common challenges encountered during the recrystallization of this compound.
Part 1: Foundational Principles of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent.[3] The core principle involves dissolving the impure solid in a hot solvent to the point of saturation and then allowing the solution to cool slowly.[4] As the temperature decreases, the solubility of the target compound also decreases, leading to the formation of pure crystals. The impurities, ideally, remain dissolved in the cooled solvent (mother liquor).[4]
The success of any recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for this compound should exhibit the following characteristics:[3][4]
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.
-
Low Solvency at Room or Cold Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize the recovery of pure crystals.
-
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
-
Chemical Inertness: The solvent must not react with the this compound.
-
Appropriate Boiling Point: The boiling point should be high enough to dissolve the compound but low enough for easy removal from the purified crystals. For sulfonamides, it is crucial that the solvent's boiling point is lower than the compound's melting point to prevent "oiling out".[5]
-
Volatility: The solvent should be volatile enough to be easily evaporated from the final product.[4]
Solvent Selection for this compound
While specific solubility data for this compound is not extensively published, general knowledge of sulfonamides and benzothiazole derivatives can guide solvent choice.[6][7] Ethanol, isopropanol, and their aqueous mixtures are often effective for sulfonamides.[8] A chloroform/methanol mixture has also been reported for recrystallizing related benzothiazole derivatives.[9] Small-scale solubility tests are essential to determine the optimal solvent or solvent system.
| Solvent System | Rationale & Suitability | Boiling Point (°C) |
| Ethanol | Often a good starting point for polar organic molecules like sulfonamides.[10] | 78.4 |
| Isopropanol | Similar properties to ethanol, can be a suitable alternative. | 82.6 |
| Ethanol/Water Mixture | Adding water (an anti-solvent) can significantly decrease the compound's solubility at lower temperatures, potentially increasing yield. The optimal ratio must be determined empirically. | Varies |
| Isopropanol/Water Mixture | A common and effective solvent system for recrystallizing sulfonamides.[8] | Varies |
| Methanol/Chloroform Mixture | Reported for similar structures; useful if single-solvent systems fail.[9] | Varies |
Part 2: Experimental Protocol & Workflow
This section provides a detailed, step-by-step methodology for the recrystallization of this compound.
Recrystallization Workflow Diagram
Caption: Standard workflow for recrystallization.
Step-by-Step Methodology
-
Solvent Selection: Perform small-scale tests with the solvents listed in the table above to find one that dissolves the crude this compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent, just enough to create a slurry.[11] Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid just completely dissolves.[11][12] Expert Tip: Using the absolute minimum amount of hot solvent is critical for maximizing yield.[5][13]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, a hot filtration is necessary. Pre-heat a funnel and a new flask to prevent premature crystallization.[8] Filter the hot solution quickly.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[8] Slow cooling is essential for the formation of large, pure crystals.[3] Rushing this step can trap impurities.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to further decrease the solubility of the compound and maximize precipitation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[8][13]
-
Drying: Dry the crystals completely to remove all traces of solvent. This can be done by air-drying on the filter paper or for a more thorough result, in a desiccator under vacuum.[8]
-
Analysis: Weigh the dried product to calculate the percent recovery. Verify the purity by measuring its melting point and comparing it to the literature value. A sharp melting point close to the literature value indicates high purity.
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the experiment in a question-and-answer format.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting recrystallization.
Frequently Asked Questions (FAQs)
Q1: I have a very low yield after recrystallization. What went wrong?
A1: Low recovery is one of the most common issues. The primary causes are:
-
Using too much solvent: This is the most frequent error.[13][14] An excessive volume of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If you performed a hot filtration, the product may have crystallized on the filter paper or in the funnel stem.[8]
-
Solution: Ensure all glassware for filtration is pre-heated (e.g., by placing it over the boiling flask) and perform the filtration as quickly as possible.
-
-
Inappropriate solvent choice: The solvent may be too good at dissolving your compound, even at low temperatures.
-
Solution: Re-evaluate your solvent choice with small-scale tests. A solvent mixture (e.g., ethanol-water) might be more effective.[8]
-
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[8] This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the crude material is highly impure.[8] An oily product is typically still impure.
-
Solution 1: Re-heat and Dilute. Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool much more slowly. Insulating the flask can help.[8]
-
Solution 2: Change Solvents. The chosen solvent may be unsuitable. Select a solvent with a lower boiling point or try a different solvent system altogether.
-
Solution 3: Induce Crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the solution or adding a pure seed crystal to provide a nucleation site.[8]
Q3: No crystals are forming, even after the solution has cooled in an ice bath. What is the problem?
A3: This is usually due to one of two reasons:
-
Too much solvent was used: As with low yield, the solution may not be saturated enough for crystals to form.
-
Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool it again.[14]
-
-
Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration is higher than its normal solubility, but crystallization has not been initiated.[13]
-
Solution: Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a "seed" crystal of the pure compound.[8]
-
Q4: The purified crystals are still colored, or the melting point is broad and low. What's next?
A4: This indicates that impurities are still present.
-
Cause: This often happens if the solution cools too quickly, trapping impurities within the crystal lattice.
-
Solution 1: Second Recrystallization. Repeat the entire recrystallization process. Purity generally increases with each subsequent recrystallization, although yield will decrease.
-
Solution 2: Use Activated Charcoal. If the impurities are colored, they can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. Be aware that using too much charcoal can adsorb your product and reduce the yield.[14]
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LabXchange. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]
-
Alang, G., Kaur, G., Kaur, R., Singh, A., & Tiwari, R. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists, 3(4), 309-314. Retrieved from [Link]
- Patel, R. P., et al. (2017). Process for preparing 1,1,3-trioxo-1,2-benzothiazole-6-carboxamide. (WO2017115137A1). World Intellectual Property Organization.
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
El-Sayed, W. M., & El-Essawy, F. A. (2017). Benzothiazole derivative. Retrieved from [Link]
-
Ibrahim, D. A., et al. (2015). Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4989-4999. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Benzothiazole-6-sulfonic acid. PubChem Compound Database. Retrieved from [Link]
-
Ibrahim, D. A., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated solubilities of sulfonamides investigated. Retrieved from [Link]
-
Zhang, Z., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1649. Retrieved from [Link]
-
Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis And Antibacterial Activities Of Benzothiazole Derivatives Of Sulphonamides. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]
-
Der Pharma Chemica. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edu.rsc.org [edu.rsc.org]
- 4. mt.com [mt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. LabXchange [labxchange.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
Overcoming solubility issues of 1,3-Benzothiazole-6-sulfonamide in aqueous buffers
Ticket ID: #BTS-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming aqueous insolubility at physiological pH[1]
The Physicochemical Root Cause
Q: Why does my compound precipitate in PBS (pH 7.4) even though it contains a polar sulfonamide group?
A: You are likely falling into the "Ionization Trap."[1] While the sulfonamide group (
The Mechanism
-
Lipophilicity (LogP): The benzothiazole core is highly aromatic and rigid, with a LogP estimated between 1.5 and 2.6 [1, 2].[1] This drives strong intermolecular
stacking, leading to aggregation in water.[1] -
pKa Mismatch: The sulfonamide nitrogen is weakly acidic.[1] For benzothiazole-sulfonamides, the pKa is typically ~9.8–10.2 .[1]
The "Crash-Out" Diagram: The following diagram illustrates the decision matrix for solubilization based on your assay constraints.
Figure 1: Decision Matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Method A: The Cosolvent Protocol (Standard)
Best For: Biochemical assays (Enzyme inhibition, SPR, FRET) where low % DMSO is acceptable.[1]
The "Golden Rule" of Dilution: Most precipitation happens during the transition from 100% DMSO to aqueous buffer.[1] You must prevent "local supersaturation" where the compound crashes out before mixing.[1]
Protocol
-
Stock Preparation: Dissolve the powder in 100% anhydrous DMSO to reach a concentration of 10–50 mM .
-
Tip: If the powder floats, sonicate for 30 seconds.[1]
-
-
Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 in pure Ethanol or PEG400. This creates a "softer" transition solvent.[1]
-
Final Working Solution:
Solubility Limits Table
| Solvent System | Max Solubility (Approx.) | Notes |
| 100% DMSO | > 50 mM | Hygroscopic; keep sealed. |
| PBS + 5% DMSO | ~100–200 µM | Metastable; use within 4 hours.[1] |
| PBS + 1% DMSO | ~10–50 µM | Risk of micro-precipitation over time.[1] |
Method B: Cyclodextrin Complexation (Advanced)[1]
Best For: Cell culture (IC50), Animal studies (PK), or assays sensitive to DMSO.[1]
Why it works: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic benzothiazole ring inserts into the CD cavity, while the hydrophilic exterior remains soluble in water [3, 4].
Protocol: 1:1 Inclusion Complex
-
Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in water or PBS.[1] Filter sterilize (0.22 µm).
-
Add Compound: Add this compound powder to the vehicle.
-
Equilibration:
-
Shake or rotate at room temperature for 24–48 hours .
-
Faster Alternative: Sonicate for 30 minutes, then stir for 4 hours.
-
-
Clarification: Centrifuge at 13,000 rpm for 5 minutes to remove undissolved solids.
-
Quantification: Measure the concentration of the supernatant via UV-Vis (absorbance at ~260–280 nm) against a standard curve prepared in DMSO.
Expected Outcome: Solubility can often be boosted from <10 µM to >1 mM without using organic solvents.[1]
Method C: In Situ Salt Formation
Best For: High-concentration stock solutions where organic solvents are strictly prohibited.[1]
The Science:
By reacting the sulfonamide with a strong base (NaOH), you deprotonate the nitrogen (
Protocol
-
Calculate Equivalents: You need exactly 1.0 to 1.1 equivalents of NaOH.[1] Excess base will raise pH dangerously high.[1]
-
Dissolution:
-
Back-Titration (Risky): If you add this to a buffer (pH 7.4), the salt will re-protonate and may precipitate.[1] Use this method only if the final assay pH can be slightly basic (pH 8.0–8.5).
Troubleshooting & FAQs
Q: My compound dissolved in DMSO, but when I added it to the cell media, it turned cloudy immediately. A: You exceeded the "critical solubility limit" for the aqueous phase.
-
Fix: Pre-dilute the DMSO stock into culture media containing 10% FBS . Serum proteins (Albumin) act as natural carriers and can bind the compound, preventing precipitation.
Q: My IC50 values are varying wildly between days. A: This is a classic sign of micro-precipitation .[1] The compound is forming invisible aggregates that inhibit the enzyme non-specifically or sink to the bottom of the well.
-
Fix: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.[1] This non-ionic surfactant prevents aggregation without denaturing most enzymes.[1]
Q: Can I heat the solution to dissolve it? A: Mild heating (40°C) is acceptable for the DMSO stock. Do not heat aqueous suspensions of benzothiazole sulfonamides above 60°C for extended periods, as sulfonamides can hydrolyze under extreme thermal/pH stress, though they are generally stable.[1]
References
-
PubChem. 1,3-Benzothiazole-6-sulfonic acid (and derivatives) Physicochemical Properties. National Library of Medicine.[1] Link[1][2]
-
BenchChem. Benzo[d]thiazole-6-sulfonic acid Solubility Profile and Handling.Link[1]
-
Mura, P., et al. Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods.[1] PubMed.[1][2] Link
-
Reddy, R. J. Synthesis and applications of sodium sulfinates... and sulfonamides.[1][3] RSC Advances.[1] Link
-
Koester, H. Soluble salts of sulfonamides.[1][4] US Patent 2579933A.[1][4] Link
Sources
- 1. 2-Benzothiazolesulfonamide | C7H6N2O2S2 | CID 67944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Benzothiazole-6-sulfonic acid | C7H5NO3S2 | CID 14397824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 4. US2579933A - Soluble salts of sulfonamides - Google Patents [patents.google.com]
Troubleshooting low reproducibility in carbonic anhydrase inhibition assays
Welcome to the Technical Support Center for Carbonic Anhydrase Inhibition Assays. As Senior Application Scientists, we have compiled this guide to address the common challenges leading to low reproducibility in these sensitive enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments, ensuring the generation of reliable and consistent data.
Troubleshooting Guide: Overcoming Low Reproducibility
Low reproducibility in carbonic anhydrase (CA) inhibition assays can stem from a variety of factors, from subtle variations in reaction conditions to the inherent properties of the compounds being tested. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: High Variability in IC50 Values Between Experiments
Inconsistent half-maximal inhibitory concentration (IC50) values are a primary indicator of poor assay reproducibility. This variability can often be traced back to fundamental experimental parameters.
Potential Causes & Solutions:
-
Temperature Fluctuations: Enzyme kinetics are highly dependent on temperature. A mere one-degree change can alter enzyme activity by 4-8%.[1]
-
Solution: Employ a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay. Ensure all reagents, including buffers, enzyme, substrate, and inhibitor solutions, are equilibrated to the assay temperature before use.
-
-
pH and Buffer Instability: The activity of carbonic anhydrase is significantly influenced by pH.[1] The enzyme catalyzes the reversible hydration of CO2 to bicarbonate and a proton, a reaction that inherently alters the local pH.[2][3]
-
Solution: Use a high-quality buffer system with sufficient buffering capacity to maintain a stable pH throughout the reaction. Well-established buffers for CA assays include Tris-SO4 and phosphate buffers.[4] Regularly calibrate your pH meter and prepare fresh buffers for each set of experiments.
-
-
Inconsistent Reagent Preparation: Errors in the concentration of the enzyme, substrate, or inhibitor will directly impact the reaction rate and, consequently, the IC50 values.
-
Solution: Prepare fresh stock solutions of the enzyme, substrate, and inhibitors for each experiment. Use calibrated pipettes and perform serial dilutions carefully. When possible, determine the concentration of stock solutions spectrophotometrically.
-
Issue 2: High Background Signal or Rapid Non-Enzymatic Reaction
A high background signal can mask the true enzymatic activity, leading to inaccurate measurements of inhibition. This is particularly common in colorimetric assays using substrates like p-nitrophenyl acetate (pNPA).
Potential Causes & Solutions:
-
Spontaneous Substrate Hydrolysis: Substrates like pNPA can hydrolyze spontaneously, especially at alkaline pH and elevated temperatures, leading to a high background signal.[4]
-
Solution:
-
Optimize Assay pH: Find a balance between optimal enzyme activity and minimal spontaneous hydrolysis. Consider a slightly lower pH (e.g., 7.4-7.6) to reduce background noise while maintaining sufficient enzyme activity.[4]
-
Prepare Fresh Substrate: Always prepare the pNPA solution fresh before each experiment to minimize the impact of pre-hydrolyzed substrate.[4]
-
Lower Assay Temperature: If permissible by your protocol, running the assay at a lower temperature (e.g., 25°C instead of 37°C) can slow the rate of spontaneous hydrolysis.[4]
-
-
-
Contaminated Reagents: Contaminants in buffers or water can contribute to the background signal.
-
Solution: Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents for all solutions.
-
Issue 3: Poor Inhibitor Solubility
Many small molecule inhibitors have limited aqueous solubility, which can lead to precipitation in the assay well and result in artificially low potency or inconsistent results.[5]
Potential Causes & Solutions:
-
Inhibitor Precipitation: The inhibitor may not be fully dissolved in the final assay buffer.
-
Solution:
-
Use of Co-solvents: A common practice is to dissolve inhibitors in a small amount of an organic solvent like DMSO and then dilute it into the assay buffer.[6] It is crucial to keep the final DMSO concentration low (typically <1%) and consistent across all wells, including controls, as it can affect enzyme activity.[6][7]
-
Solubility Assessment: Before conducting inhibition assays, assess the solubility of your compounds under the final assay conditions. This can be done by visual inspection for precipitation or by using nephelometry.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can increase solubility.[8] However, be mindful of the effect of pH on enzyme activity.
-
-
Issue 4: Incomplete Inhibition or Atypical Inhibition Curves
Ideally, an inhibition curve should show a complete transition from 0% to 100% inhibition. Incomplete inhibition or unusually shaped curves can indicate underlying issues with the assay or the inhibitor itself.[9]
Potential Causes & Solutions:
-
Tight-Binding Inhibition: If the inhibitor's affinity for the enzyme is very high (in the same range as the enzyme concentration), the standard IC50 determination assumptions are no longer valid. This can manifest as a shift in IC50 values with varying enzyme concentrations.[10]
-
Solution: If tight-binding is suspected, specific experimental designs and data analysis models, such as the Morrison equation, are required to determine the inhibition constant (Ki). Consultation with an enzymologist is recommended in such cases.[10]
-
-
Compound Reactivity: Some compounds can react non-specifically with the enzyme, leading to irreversible inhibition or assay interference.
-
Solution: To test for non-specific reactivity, pre-incubate the enzyme with the inhibitor and then dilute the mixture to a concentration where the inhibitor is no longer effective. If the enzyme activity is not restored, the inhibition may be irreversible. Assays can also be run in the presence of a reducing agent like DTT to identify thiol-reactive compounds.[11]
-
Frequently Asked Questions (FAQs)
Q1: What are the essential controls I should include in my carbonic anhydrase inhibition assay?
A1: A well-controlled experiment is fundamental for reliable data. The following controls are essential:
-
Blank (No Enzyme): Contains all reaction components except the enzyme. This control is crucial for correcting for non-enzymatic substrate hydrolysis and background absorbance from the reagents.[4]
-
Enzyme Control (No Inhibitor): Contains the enzyme and substrate but no inhibitor. This represents the 100% enzyme activity level.
-
Positive Inhibitor Control: A known carbonic anhydrase inhibitor, such as acetazolamide, should be included. This validates that the assay is capable of detecting inhibition.[12]
-
Solvent Control: If your inhibitors are dissolved in an organic solvent like DMSO, this control should contain the highest concentration of the solvent used in the assay to account for any effects of the solvent on enzyme activity.[7]
Q2: How should I properly handle and store my carbonic anhydrase enzyme?
A2: Carbonic anhydrase, like most enzymes, is sensitive to temperature and handling.
-
Storage: Store the enzyme at the recommended temperature, typically -20°C or -80°C, in aliquots to avoid repeated freeze-thaw cycles, which can denature the protein.[7][12]
-
Handling: When preparing for an assay, keep the enzyme on ice.[13] Use a dilution buffer recommended by the supplier or one that is known to maintain enzyme stability.
Q3: What are the differences between CO2 hydration assays and esterase activity assays for measuring carbonic anhydrase activity?
A3: Both are valid methods, but they measure different aspects of the enzyme's function.
-
CO2 Hydration Assay: This is the most physiologically relevant assay as it measures the enzyme's natural catalytic activity of converting CO2 to bicarbonate.[14][15] It is often performed using a stopped-flow instrument to measure the rapid pH change.[1]
-
Esterase Activity Assay: This method utilizes the ability of carbonic anhydrase to hydrolyze certain ester substrates, such as p-nitrophenyl acetate (pNPA). The release of the chromophore (p-nitrophenol) is monitored spectrophotometrically.[12][15] This assay is generally simpler and more amenable to high-throughput screening but is an indirect measure of the enzyme's primary function.[15]
Q4: My IC50 values are very different from those reported in the literature for the same compound and enzyme isoform. What could be the reason?
A4: Discrepancies in IC50 values can arise from differences in assay conditions.[1]
-
Assay Method: Different assay methods (e.g., CO2 hydration vs. esterase activity) can yield different IC50 values.
-
Buffer and pH: The composition and pH of the buffer can significantly impact inhibitor binding and enzyme activity.[1]
-
Substrate Concentration: The concentration of the substrate relative to its Michaelis-Menten constant (Km) will affect the apparent IC50 value for competitive inhibitors.
-
Enzyme Purity and Source: Variations in the purity and source of the carbonic anhydrase can also contribute to differences in results.
Data Presentation
Table 1: Key Experimental Parameters for Reproducible Carbonic Anhydrase Assays
| Parameter | Recommended Range/Condition | Rationale for Reproducibility |
| Temperature | 25°C or 37°C (consistent) | Enzyme activity is highly sensitive to temperature changes.[1] |
| pH | 7.4 - 8.0 (stable) | CA activity is pH-dependent; stable pH is crucial for consistent reaction rates.[1] |
| Buffer | Tris-SO4 or Phosphate | Provides stable pH environment; some buffers can interfere with the reaction.[4] |
| Final DMSO Concentration | < 1% (v/v) | High concentrations of organic solvents can inhibit enzyme activity.[7] |
| Substrate Concentration | Near Km for competitive inhibitors | Affects the apparent IC50 value; consistency is key. |
| Enzyme Concentration | Linear range of activity | Ensures the reaction rate is proportional to the enzyme concentration. |
Experimental Protocols
Protocol: Standard Spectrophotometric Assay for Carbonic Anhydrase Inhibition (Esterase Activity)
This protocol is a general guideline and should be optimized for your specific enzyme isoform and experimental setup.
-
Reagent Preparation:
-
Prepare a stock solution of the carbonic anhydrase enzyme in a suitable dilution buffer. Keep on ice.
-
Prepare a stock solution of the substrate, p-nitrophenyl acetate (pNPA), in a water-miscible organic solvent like acetonitrile. This solution should be prepared fresh.
-
Prepare serial dilutions of the test inhibitors and a positive control inhibitor (e.g., acetazolamide) in the assay buffer containing the same final concentration of any organic solvent used.
-
-
Assay Procedure (96-well plate format):
-
Add the assay buffer to all wells.
-
Add the inhibitor solutions or solvent control to the appropriate wells.
-
Add the enzyme solution to all wells except the blank controls.
-
Pre-incubate the plate at the desired temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pNPA substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot for each well.
-
Subtract the rate of the blank (no enzyme) from all other rates.
-
Normalize the data by expressing the inhibited rates as a percentage of the enzyme control (no inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Visualization
Diagram: Generalized Workflow for a Carbonic Anhydrase Inhibition Assay
Caption: Workflow for a typical carbonic anhydrase inhibition assay.
References
-
Al-Otaibi, M. M. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Applied Sciences, 11(14), 6309. Retrieved from [Link]
-
Kaufman, M. D. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
protocols.io. (2019, April 23). Carbonic Anhydrase Activity Assay. Retrieved from [Link]
-
Bhatt, A., et al. (2021). Engineering stable carbonic anhydrases for CO2 capture: a critical review. Protein Engineering, Design and Selection, 34. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]
-
Boron, W. F., et al. (2019). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences, 20(17), 4166. Retrieved from [Link]
-
Al-Otaibi, M. M. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Applied Sciences, 11(14), 6309. Retrieved from [Link]
-
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved from [Link]
-
Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
David, S., et al. (2021). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 11(1), 1-13. Retrieved from [Link]
-
Lindskog, S. (2018). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Molecules, 23(7), 1647. Retrieved from [Link]
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Supuran, C. T. (2023). Carbonic anhydrase versatility: from pH regulation to CO2 sensing and metabolism. Frontiers in Molecular Biosciences, 10, 1293373. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
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Wikipedia. (n.d.). Carbonic anhydrase. Retrieved from [Link]
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ResearchGate. (2017). Substrate concentration in enzyme inhibition reaction and poor solubility of a compound in reaction medium?. Retrieved from [Link]
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Scientific Research Publishing. (2014). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Pharmacology & Pharmacy, 5(10), 955-963. Retrieved from [Link]
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ACS Publications. (2023). Carbonic Anhydrase Robustness for Use in Nanoscale CO2 Capture Technologies. ACS Omega, 8(41), 38241-38251. Retrieved from [Link]
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Oxford Academic. (2020). Spectrophotometric assays. Retrieved from [Link]
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ResearchGate. (2015). How can I increase the solubility to perform an enzyme assay?. Retrieved from [Link]
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AK Lectures. (2015, March 20). Carbonic Anhydrases [Video]. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Assay Guidance Manual: Assay Interference by Chemical Reactivity. Retrieved from [Link]
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Semantic Scholar. (n.d.). Carbonic anhydrase: chemistry, physiology, and inhibition. Retrieved from [Link]
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Technical Support Center: Troubleshooting Compound Precipitation in Cell-Based Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Part 1: Foundational Questions & First Principles
This section addresses the fundamental concepts of compound precipitation. Understanding why and how it happens is the first step toward prevention.
Q1: What is compound precipitation in the context of a cell-based assay?
Answer: Compound precipitation is the formation of solid particles from a previously dissolved substance within the liquid cell culture medium. This occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment of the assay.[2] This is a common issue when a compound, typically dissolved at a high concentration in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous culture medium—a phenomenon often called "solvent shock".[2]
The key factors influencing a compound's solubility in your assay medium include:
-
Intrinsic Physicochemical Properties: The compound's inherent aqueous solubility, lipophilicity, and pKa.[2]
-
Solvent Concentration: The final concentration of the stock solvent (e.g., DMSO) in the medium. While DMSO is an excellent solvent for many organic compounds, its concentration in the final assay should ideally be kept below 0.5% (and optimally ≤ 0.1%) to minimize both direct cytotoxicity and precipitation upon dilution.[2][3]
-
Media Composition: The pH, salt concentration, and presence of proteins (e.g., from fetal bovine serum, FBS) can significantly alter compound solubility.[2][4] Some compounds may bind to serum proteins like albumin, which can either keep them in solution or, conversely, lead to the formation of insoluble complexes.[2][5]
-
Temperature and Incubation Time: Changes in temperature can affect solubility.[2][6] While warming media to 37°C can aid solubility for some compounds, others may be less stable or soluble at this temperature over long incubation periods.[2]
Q2: Why is compound precipitation a problem? How does it lead to false results?
Answer: Compound precipitates are not biologically inert; they are artifacts that can interfere with assay readouts in numerous ways, leading to both false positives and false negatives.[1]
-
Light Scattering & Absorbance Interference: Precipitates are particulate matter that can scatter light, directly interfering with assays that rely on absorbance or optical density readings (nephelometry/turbidity). This can be misinterpreted as cell growth or inhibition.[6]
-
Fluorescence and Luminescence Artifacts: Precipitates can scatter excitation and emission light, leading to artificially high fluorescence readings.[7] Conversely, they can also quench fluorescence or luminescence signals. Some compounds, when aggregated, may even become fluorescent themselves, creating a strong false-positive signal.[7]
-
Physical Cell Damage: Sharp, crystalline precipitates can cause mechanical damage to cell membranes, leading to cytotoxicity that is unrelated to the compound's pharmacological activity. This can be mistaken for a genuine cytotoxic effect.
-
Reduced Bioavailability: When a compound precipitates, its effective concentration in the medium is reduced. This means the cells are exposed to a lower dose than intended, potentially causing a false-negative result (i.e., the compound appears inactive because not enough of it is available to interact with the cellular target).
-
Adsorption and Sequestration: Precipitates can adsorb assay reagents, dyes, or secreted cellular products, effectively removing them from the reaction and skewing results.[6]
Part 2: Detection and Diagnosis
If you suspect precipitation, the next step is to confirm it. This section provides methods to detect precipitates and differentiate them from other common assay problems.
Q3: I see floating particles or a cloudy haze in my wells. How can I confirm it's my compound precipitating?
Answer: Visual inspection is the first and most crucial step. If you observe turbidity, a film on the surface, or distinct particles in your treatment wells that are absent in the vehicle control wells, compound precipitation is highly likely.
To confirm this systematically, follow this protocol:
Protocol 1: Visual and Microscopic Confirmation of Precipitation
Objective: To determine if a test compound is precipitating in the cell culture medium at the tested concentrations.
Materials:
-
Test compound stock solution (e.g., in DMSO).
-
Cell culture medium (identical to the one used in your assay, including serum).
-
Sterile multi-well plates (e.g., 96-well, clear-bottom).
-
Light microscope.
Procedure:
-
Prepare a Cell-Free Plate: Set up a multi-well plate without cells. This is critical to ensure you are observing compound-media interactions, not cellular debris.
-
Mimic Assay Conditions: Add the same volume of cell culture medium to each well as you would in your actual assay.
-
Prepare Serial Dilutions: Prepare serial dilutions of your compound in the medium, exactly as you would for your experiment. Include a vehicle-only control (e.g., medium with the highest concentration of DMSO used).
-
Incubate: Incubate the plate under the same conditions as your assay (e.g., 37°C, 5% CO2) for a relevant period (e.g., 2 hours and 24 hours).[2]
-
Visual Inspection: After incubation, visually inspect the plate against a dark background. Look for any cloudiness, haze, or visible particles in the compound-treated wells compared to the vehicle control.
-
Microscopic Examination: Place the plate on a light microscope. Starting with the lowest concentration, examine each well for amorphous or crystalline structures. Precipitates often appear as small, irregular, or needle-like shapes that are distinct from cells or microbial contamination.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear, both visually and microscopically, is your approximate maximum soluble concentration under those specific assay conditions.[2]
Q4: My assay results show a sharp, non-linear drop-off in activity at high concentrations. Could this be precipitation?
Answer: Yes, this is a classic sign of compound precipitation. This "bell-shaped" or "U-shaped" dose-response curve often occurs because at lower concentrations, the compound is soluble and exhibits its true biological activity. As the concentration increases, it surpasses its solubility limit and begins to precipitate. This precipitation can interfere with the assay readout (e.g., by light scattering) or reduce the bioavailable concentration, leading to an apparent loss of activity.
Q5: How can I distinguish between true cytotoxicity and cell death caused by compound precipitates?
Answer: This is a critical distinction. Physical precipitates can cause cell death that is not related to the compound's intended pharmacological effect.
Strategy:
-
Determine the Precipitation Threshold: First, perform the cell-free precipitation check described in Protocol 1 . This tells you at which concentration the compound starts to precipitate.
-
Compare Cytotoxicity and Precipitation Data: Run your cytotoxicity assay (e.g., using CellTiter-Glo®, MTS, or a membrane integrity assay).[8][9][10] Plot the cytotoxicity dose-response curve and overlay it with your observed precipitation threshold.
-
Analyze the Correlation:
-
If significant cytotoxicity is only observed at or above the concentrations where precipitation occurs, the "toxicity" is likely a physical artifact of the precipitates. The results at these concentrations are unreliable.
-
If cytotoxicity is observed at concentrations well below the precipitation threshold, it is more likely to be a true pharmacological effect.
-
Part 3: Mitigation and Best Practices
Once precipitation is confirmed, the goal is to eliminate it without compromising the assay's integrity. This section outlines proactive and reactive strategies.
Q6: I've confirmed my compound precipitates. What is the first thing I should try?
Answer: The simplest and most scientifically sound first step is to lower the final concentration of the compound .[2] Your effective working range is limited to the concentrations at which the compound remains fully soluble in the assay medium. Any data points collected above the solubility limit are generally uninterpretable.
If the compound is not active at its soluble concentrations, you must then explore methods to increase its solubility.
Q7: How can I modify my experimental setup to improve compound solubility?
Answer: Several parameters can be adjusted. It is crucial to change only one variable at a time to understand its effect.
| Strategy | Causality & Explanation | Key Considerations |
| Reduce Serum Concentration | Serum proteins can sometimes bind to compounds and cause them to precipitate.[2] Reducing the serum percentage (e.g., from 10% to 5% or 1%) may prevent this. | Ensure your cells can remain healthy in lower serum conditions for the duration of the assay. Run a control to confirm cell viability is unaffected by the media change. |
| Increase Serum Concentration | Conversely, for some highly lipophilic compounds, serum proteins like albumin can act as carriers, improving solubility.[5] | This is highly compound-dependent. Test both increasing and decreasing serum to find the optimal condition. |
| Modify Stock Solution Preparation | Preparing a more dilute stock solution (e.g., 1 mM instead of 10 mM) means a larger volume is added to the medium, which can be mixed more effectively and avoid localized high concentrations that cause "solvent shock".[2] | Be mindful of the final DMSO concentration. Ensure it does not exceed cytotoxic levels (ideally ≤ 0.1%).[11] |
| Use Solubility Enhancers | Co-solvents or excipients can be added to the assay medium to increase the solubility of hydrophobic compounds. | These must be carefully validated to ensure they do not interfere with the assay or affect cell health. See Q8 for details. |
Q8: What are solubility enhancers and when should I use them?
Answer: Solubility enhancers are excipients added to a formulation to improve the dissolution of a poorly soluble compound. Their use in cell-based assays must be approached with caution, as they can have their own biological effects.
Common Enhancers:
-
Cyclodextrins (e.g., β-cyclodextrin): These are cyclic oligosaccharides that form a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate hydrophobic compounds, increasing their aqueous solubility.[11]
-
Detergents (e.g., Tween-20, Triton X-100): These are surfactants that can form micelles to solubilize compounds. However, they are generally not suitable for cell-based assays as the concentrations needed to be effective are often above the critical micelle concentration and are cytotoxic.[12] They are more appropriate for cell-free biochemical assays.[12]
-
Co-solvents (e.g., ethanol, PEG): Using a different or additional co-solvent can sometimes improve solubility.[13]
Self-Validating Protocol: Before using any enhancer in your main experiment, you MUST run a control experiment. Treat your cells with the enhancer alone at the intended concentration and run your assay. This will confirm that the enhancer itself does not cause a signal change or cytotoxicity.
References
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Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
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Inglese, J., et al. (2020, February 1). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. National Center for Biotechnology Information (NCBI). [Link]
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New England Biolabs. (2018, August 23). Quick Tips - What do I do if my master mix has a precipitate? YouTube. [Link]
-
Dai, W. G. (2010, June 30). In Vitro Methods to Assess Drug Precipitation. PubMed. [Link]
-
Hartmann, A., et al. (2005). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. ResearchGate. [Link]
-
Taylor, A., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]
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Various Authors. (2014, July 31). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
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Brouwers, J., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. PubMed. [Link]
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Various Authors. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]
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Yasgar, A., et al. (2009). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]
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Valand, S., et al. (2022, July 25). Aqueous stability and interactions of organoruthenium compounds with serum proteins, cell culture medium, and human serum. Oxford Academic. [Link]
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Jores, K., et al. (2023, January 3). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. PubMed Central. [Link]
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Various Authors. (2014, February 21). How can I avoid precipitation of a substance after adding DMEM? ResearchGate. [Link]
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Riss, T. L., & Moravec, R. A. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NCBI). [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). BMG LABTECH. [Link]
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Patel, D. (2024, March 3). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. IJNRD. [Link]
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Tiemann, C., et al. (2017). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]
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Sygnature Discovery. (2024, August 5). The Steps of Hit Discovery and High-Throughput Screening in Early Drug Discovery. Sygnature Discovery. [Link]
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Gárate, M., et al. (2001). The Solubility of Proteins in Organic Solvents. ResearchGate. [Link]
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Wang, E., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
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Al-Ghananeem, A. M., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
-
Pharma IQ. Compound and Biosample Management IT issues, Troubleshooting Guide. Pharma IQ. [Link]
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Sopyan, I., et al. (2026, January 29). Eutectic Mixture Approach for Enhancing Solubility, Permeability, and Bioactivity of Curcumin. ACS Publications. [Link]
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Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. Dojindo. [Link]
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Trevino, S. R., et al. (2007). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. PubMed Central. [Link]
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Malvern Panalytical. High-Throughput Screening (HTS). Malvern Panalytical. [Link]
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Wang, E., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Preprints.org. [Link]
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Van der Linden, M., et al. (2023, May 11). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. ACS Publications. [Link]
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Dahlin, J. L., et al. (2015, September 18). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
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Today's Clinical Lab. (2022, February 23). Preventing False Positive and False Negative PCR Results. Today's Clinical Lab. [Link]
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Technical Support Center: 1,3-Benzothiazole-6-sulfonamide Solution Stability
Welcome to the technical support center for 1,3-Benzothiazole-6-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maintaining the stability of this compound in solution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound solutions.
Q1: My this compound solution has changed color. What does this indicate?
A change in the color of your solution could indicate degradation of the compound. Benzothiazole derivatives can be susceptible to oxidation and photolytic degradation, which may result in the formation of colored byproducts.[1][2] It is crucial to investigate the cause and assess the purity of your solution.
Q2: I've observed precipitation in my stock solution upon storage. What could be the cause?
Precipitation can occur due to several factors, including:
-
Solubility Issues: The concentration of your solution may exceed the solubility limit of this compound in the chosen solvent, especially at lower temperatures.
-
pH Shift: Changes in the pH of the solution can alter the ionization state of the sulfonamide and benzothiazole moieties, affecting solubility.
-
Degradation: The precipitate could be a less soluble degradation product.
Q3: What are the optimal storage conditions for a this compound stock solution?
For optimal stability, stock solutions should be stored in a cool, dark place.[3] It is generally recommended to store solutions at temperatures between 2°C and 8°C.[4] For long-term storage, freezing at -20°C is advisable.[5][6] However, it's essential to perform freeze-thaw stability studies to ensure the compound remains stable after multiple cycles. Always protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[3][7]
Q4: Which solvents are recommended for preparing this compound solutions?
The choice of solvent will depend on the specific experimental requirements. Common solvents for sulfonamides include dimethyl sulfoxide (DMSO) and ethanol. For aqueous solutions, it is important to consider the pH and the potential for hydrolysis. The solubility of sulfonamides can be influenced by the presence of heterocyclic rings and other functional groups.[8]
Q5: How can I quickly check if my solution has degraded?
A simple method is to use thin-layer chromatography (TLC) to compare the stored solution to a freshly prepared standard.[9] The appearance of additional spots on the TLC plate is an indication of degradation. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[10]
Part 2: Troubleshooting Guide
This section provides a more detailed approach to identifying and resolving stability issues with this compound solutions.
Issue 1: Unexpected Experimental Results or Loss of Activity
If you are observing inconsistent or poor results in your assays, it is possible that the this compound in your solution has degraded.
Causality: The benzothiazole and sulfonamide moieties can be susceptible to various degradation pathways, including hydrolysis, oxidation, and photolysis.[1][11][12] These degradation products may be inactive or have altered activity, leading to unreliable experimental outcomes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected results.
Step-by-Step Protocol: Stability Assessment by HPLC
-
Prepare a Fresh Standard: Dissolve a known amount of solid this compound in the appropriate solvent to create a fresh standard solution of the same concentration as your stock solution.
-
HPLC Analysis: Analyze both your stored solution and the fresh standard using a validated stability-indicating HPLC method. A common mobile phase for thiazole derivatives is a mixture of water and methanol.[13]
-
Compare Chromatograms: Compare the peak area and retention time of the main peak in both chromatograms. A significant decrease in the peak area of the active compound in your stored solution indicates degradation. The presence of new peaks suggests the formation of degradation products.
Issue 2: Visible Changes in the Solution (Color, Precipitation)
Visible changes are a clear indicator of potential instability.
Causality:
-
Hydrolysis: The sulfonamide group can be susceptible to hydrolysis, especially at extreme pH values.
-
Oxidation: The benzothiazole ring can undergo oxidation, which can be accelerated by exposure to air and light.[2]
-
Photodegradation: Exposure to UV or visible light can induce degradation of the benzothiazole ring system.[1]
Troubleshooting Workflow:
Caption: Troubleshooting visible changes in solution.
Step-by-Step Protocol: Forced Degradation Studies
Forced degradation studies can help identify the potential degradation pathways and establish the intrinsic stability of the molecule.[14][15]
-
Prepare Test Solutions: Prepare several aliquots of your this compound solution.
-
Apply Stress Conditions: Expose the aliquots to various stress conditions, including:
-
Acidic and Basic Hydrolysis: Adjust the pH of the solutions with HCl and NaOH, respectively.
-
Oxidation: Add a small amount of hydrogen peroxide.
-
Thermal Stress: Heat the solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the solution to UV light.
-
-
Analyze Samples: At specific time points, analyze the stressed samples by HPLC to monitor the degradation of the parent compound and the formation of degradation products.
-
Identify Degradation Pathways: Based on the results, you can determine the primary degradation pathways for your compound under your specific experimental conditions.
Part 3: Best Practices for Ensuring Stability
Proactive measures are key to preventing the degradation of this compound solutions.
1. Proper Storage:
-
Temperature: Store stock solutions at 2-8°C for short-term use and -20°C for long-term storage.[4][5] Avoid repeated freeze-thaw cycles by preparing aliquots.[6]
-
Light: Always store solutions in amber vials or protect them from light.[3][7]
-
Atmosphere: For highly sensitive compounds, consider purging the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidation.
2. Solvent Selection and pH Control:
-
Use high-purity solvents.
-
If using aqueous solutions, consider using a buffer to maintain a stable pH, as the degradation of benzothiazoles can be pH-dependent.[12][16]
3. Regular Quality Control:
-
Periodically re-analyze your stock solutions by HPLC to ensure their integrity, especially for long-term studies.
-
Always prepare a fresh standard for comparison.
Summary of Recommended Storage Conditions:
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (short-term), -20°C (long-term) | Minimizes thermal degradation.[4][5] |
| Light | Store in amber vials or protect from light | Prevents photolytic degradation.[3][7] |
| Atmosphere | Consider inert gas for sensitive applications | Reduces oxidative degradation. |
| pH | Use buffered solutions where appropriate | Prevents pH-mediated hydrolysis.[12] |
| Container | Use tightly sealed, appropriate containers | Prevents solvent evaporation and contamination.[7] |
References
- Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed. (n.d.).
- Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing). (n.d.).
- Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. (2021). Environmental Science and Pollution Research, 28(12), 14987–14997.
- Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. (n.d.).
- Stability of sulphonamide drugs in meat during storage - PubMed. (1998). Food Additives and Contaminants, 15(3), 302–306.
- 1,3-benzothiazole-6-sulfonic acid | CAS#:145708-16-3 | Chemsrc. (n.d.).
- 4 Factors Influencing the Stability of Medicinal Products - QbD Group. (2023).
- 1,3-Benzothiazole-6-sulfonyl chloride AldrichCPR | Sigma-Aldrich. (n.d.).
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (n.d.).
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
- The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells - PMC - NIH. (2016).
- (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. (2016).
- (PDF) Design and Synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - ResearchGate. (n.d.).
- Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. (n.d.).
- Drug quality and storage | MSF Medical Guidelines. (n.d.).
- 1,3-Benzothiazole-6-sulfonic acid | C7H5NO3S2 | CID 14397824 - PubChem. (n.d.).
- Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. (2021). Environmental Science and Pollution Research, 28(12), 14987–14997.
- Studies on sulfonamide degradation products | Download Table - ResearchGate. (n.d.).
- Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations - NIH. (n.d.).
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
- Benzothiazole derivative. (n.d.).
- Five Tips To Make Your Research Antibiotics Last Longer - GoldBio. (n.d.).
- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. (n.d.).
- How to Store Medications Properly for Maximum Effectiveness - HumanCare NY. (2025).
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. (n.d.).
- How to Ensure Proper Storage and Handling of Medicines: A 10-Step Guide - EUDAICO. (n.d.).
- Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide - PubMed. (n.d.).
- Stability testing of existing active substances and related finished products. (2023).
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Technical Support Center: Troubleshooting In Vivo Toxicity of Benzothiazole Derivatives
Introduction: The Benzothiazole Paradox
Benzothiazole derivatives are a cornerstone of medicinal chemistry, exhibiting potent antitumor, antimicrobial, and neuroprotective properties. However, their translation from in vitro hits to in vivo candidates is frequently stalled by a "toxicity paradox": the same electronic features that drive potency (e.g., planar aromaticity, lipophilicity) often predispose the scaffold to poor metabolic stability and off-target hepatic damage.
This guide moves beyond generic advice. It provides a causal analysis of why your benzothiazole candidate might be failing in animal models and offers actionable engineering and formulation solutions.
Module 1: Formulation & Administration (The "Hidden" Toxicity)
The Issue: Many researchers mistake acute animal death (within minutes to hours of dosing) for intrinsic compound toxicity. For benzothiazoles, this is often a physical toxicity caused by compound precipitation in the bloodstream.
Diagnostic Workflow: Is it Chemical or Physical?
| Observation | Probable Cause | Verification Step |
| Immediate Death (0-30 mins) | Pulmonary Embolism (Precipitation) | Necropsy: Check lungs for crystals/white deposits. |
| Tail Necrosis (IV dosing) | Local Phlebitis / Extravasation | Check pH of formulation; confirm injection technique. |
| Delayed Death (>24 hours) | Intrinsic Metabolic Toxicity | Check serum biomarkers (ALT, AST, BUN). |
Troubleshooting Protocol: Advanced Formulation Strategy
Benzothiazoles are highly lipophilic (LogP > 3). Standard DMSO/Saline mixes often fail upon contact with blood (pH 7.4), causing "crash-out."
Recommended Formulation (Self-Validating System): Do not rely on simple cosolvents. Use a complexation strategy to shield the hydrophobic core.
-
Primary Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
-
Why: Encapsulates the benzothiazole, preventing precipitation while improving bioavailability.
-
-
Cosolvent (if needed): 5-10% PEG 400.
-
pH Adjustment: Benzothiazoles are weak bases. If solubility is stubborn, convert to a hydrochloride salt or adjust vehicle pH to 4.5–5.0 (ensure slow infusion to allow blood buffering).
Step-by-Step Preparation:
-
Dissolve HP-β-CD in water (sterile filtered).
-
Dissolve Benzothiazole in minimal PEG 400 (if using) or add directly to CD solution.
-
Sonicate at 40°C for 30 minutes. Critical: Solution must be crystal-clear.
-
Validation: Dilute 100 µL of formulation into 1 mL of warm PBS (37°C). If turbidity appears within 15 minutes, the formulation is unstable for IV use.
Module 2: Hepatotoxicity & Metabolic Activation[1][2]
The Issue: Hepatotoxicity is the primary attrition factor for benzothiazoles. This is mechanistically driven by Cytochrome P450 (CYP) bioactivation.[1]
Mechanism of Action: The Bioactivation Trap
Certain benzothiazoles, particularly those with electron-donating groups (like amines) at the 2-position, undergo "bioactivation" rather than detoxification.
-
The Pathway: These enzymes oxidize the benzothiazole ring or substituents to form reactive hydroxylamines or epoxides .
-
The Damage: These electrophiles deplete hepatic Glutathione (GSH) and covalently bind to cellular proteins, triggering necrosis.
Visualizing the Pathway
Figure 1: Divergent metabolic pathways determine benzothiazole toxicity. CYP1A1/2W1 drive bioactivation to toxic intermediates, while CYP2S1 promotes detoxification.
Troubleshooting: Chemical Engineering Solutions
If you observe elevated ALT/AST:
-
Block the Metabolic "Soft Spot":
-
If your molecule has a C-H bond at the 6-position, block it with a Fluorine atom. This prevents oxidation without significantly altering steric bulk.
-
Citation: Fluorinated benzothiazoles (e.g., 5F-203) show altered metabolic profiles, often shifting away from toxic pathways (Wang et al., 2012).
-
-
Screen for CYP Induction:
-
Benzothiazoles are aryl hydrocarbon receptor (AhR) agonists, inducing their own metabolism (auto-induction of CYP1A1).
-
Test: Perform an in vitro microsomal stability assay with and without CYP1A1 inhibitors (e.g., α-naphthoflavone). If toxicity drops, your compound is a CYP1A1 substrate.
-
Module 3: Genotoxicity & Structural Alerts
The Issue: Long-term studies reveal tumor formation or micronuclei induction. The Cause: DNA intercalation or adduct formation.
The "Red Flag" Structure: 2-Aminobenzothiazole
The 2-amino substituent is a classic structural alert. It undergoes N-hydroxylation to form a nitrenium ion, a potent DNA alkylator.
Mitigation Strategy:
-
Scaffold Hopping: Replace the free amine with an amide, urea, or sulfonamide linkage. This reduces electron density and steric accessibility for N-hydroxylation.
-
Ames Test Correlation: Before in vivo work, screen variants in Ames strains TA98 and TA100 (with S9 activation). If positive, in vivo genotoxicity is highly probable.
Module 4: FAQ - Field Troubleshooting
Q1: My mice are losing weight rapidly (Cachexia) but liver enzymes are normal. What is happening? A: This suggests off-target mitochondrial toxicity or gut toxicity. Benzothiazoles can act as uncouplers of oxidative phosphorylation.
-
Action: Check blood glucose (hypoglycemia risk) and perform histology on the GI tract (villi blunting).
Q2: Can I use DMSO for IP (Intraperitoneal) injection? A: Avoid high concentrations (>10%). DMSO causes local peritoneal inflammation and can dissolve benzothiazoles initially, but they often precipitate in the peritoneal fluid, forming granulomas. Use the HP-β-CD formulation described in Module 1.
Q3: How do I differentiate between vehicle toxicity and drug toxicity? A: Always run a "Vehicle Control" group receiving the exact formulation without the API. If the Vehicle group shows elevated ALT or weight loss, your cosolvent (e.g., PEG 400) load is too high.
References
-
Wang, K., & Guengerich, F. P. (2012). Bioactivation of Fluorinated 2-Aryl-benzothiazole Antitumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1.[2] Chemical Research in Toxicology, 25(8), 1740–1751.
-
BenchChem. (2025).[4] Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols.
-
Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446–1455.
-
National Toxicology Program. (1988). Toxicology and Carcinogenesis Studies of 2-Mercaptobenzothiazole in F344/N Rats and B6C3F1 Mice. NTP Technical Report Series.
Sources
- 1. Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactivation of fluorinated 2-aryl-benzothiazole antitumor molecules by human cytochrome P450s 1A1 and 2W1 and deactivation by cytochrome P450 2S1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Antimicrobial Susceptibility Testing (AST)
Topic: Resolving Ambiguous Results in MIC Determination
Status: ONLINE Operator: Senior Application Scientist Ticket ID: MIC-TRBL-992 Subject: Advanced Troubleshooting for Non-Standard MIC Endpoints
Welcome to the AST Technical Support Hub. You are likely here because your microdilution plate didn't read like the textbook. Ambiguous MICs—skipped wells, trailing growth, or precipitate haze—are not just nuisances; they are data points that require specific, mechanistic interpretation.
Below are the three most common "ambiguous" scenarios we encounter in drug development, accompanied by validated resolution protocols.
Module 1: The "Skipped Well" & Paradoxical Effects
The Symptom: You observe growth at a high concentration, inhibition at a lower concentration, and then growth again at the lowest concentrations. Example: Growth at 0.5 µg/mL, No Growth at 1.0 µg/mL , Growth at 2.0 µg/mL.
Root Cause Analysis
-
Technical Error (Most Common): A bubble in the pipette tip or splash-over during inoculation caused a specific well to be skipped or contaminated.
-
The Eagle Effect (Paradoxical Effect): First described by Harry Eagle in 1948, this occurs when increasing antibiotic concentrations (specifically beta-lactams) paradoxically reduces bacterial killing. This is often due to the downregulation of Penicillin-Binding Proteins (PBPs) or the induction of autolysins in the stationary phase.
-
Heteroresistance: A sub-population of resistant clones growing in specific wells.
Resolution Protocol: The "Single Skip" Rule
Do not guess. Follow this logic path to validate the data.
Figure 1: Decision logic for interpreting skipped wells in broth microdilution. Single skips often permit reading the higher value, while paradoxical growth requires mechanistic confirmation.
Module 2: Trailing Endpoints (The "Fading" MIC)
The Symptom: Instead of a sharp transition from turbid to clear, you see a gradual reduction in turbidity (haze) or a "button" of growth that persists across several wells.
Expert Insight: Static vs. Cidal
The definition of "inhibition" changes based on the drug's mechanism of action.
-
Bactericidal (e.g., Beta-lactams, Aminoglycosides): The MIC is the first well of complete clearance.
-
Bacteriostatic (e.g., Sulfonamides, Tetracyclines): These drugs often exhibit "trailing." The CLSI M07 standard allows reading the MIC at 80% inhibition compared to the growth control.
Quantitative Scoring Table
Use this standardized scoring system to remove subjectivity from "hazy" wells.
| Score | Visual Appearance | Interpretation (Cidal) | Interpretation (Static) |
| 4+ | Opaque turbidity (matches Growth Control) | Resistant | Resistant |
| 3+ | Heavy turbidity, but less than GC | Resistant | Resistant |
| 2+ | Moderate turbidity | Resistant | Resistant |
| 1+ | Light haze / Pinpoint buttons | Resistant | MIC Endpoint (if ~80% reduction) |
| 0 | Optically Clear | MIC Endpoint | Susceptible |
Critical Note: For Staphylococcus spp. tested against Linezolid or Vancomycin, any haze or trailing growth must be considered significant (Resistance). Do not ignore the "faint haze" for these specific pathogen-drug combinations.
Module 3: Precipitation vs. Growth
The Symptom: The drug is insoluble at high concentrations. The well is cloudy, but you cannot tell if it is bacteria or drug crystals. Common Offenders: Dalbavancin (requires DMSO/Tween), Fluoroquinolones (in high pH), some experimental compounds.
Resolution Protocol: The Resazurin Rescue
Visual inspection is unreliable here. We use a metabolic viability dye (Resazurin) to distinguish inert crystals from metabolically active bacteria.
Materials:
-
Resazurin sodium salt (0.01% w/v solution in sterile water).
-
0.22 µm filter.[1]
Step-by-Step:
-
Preparation: Filter sterilize the 0.01% Resazurin solution.
-
Inoculation: Add 30 µL of Resazurin solution to the ambiguous wells (and the Growth Control).
-
Incubation: Incubate the plate for 1–4 hours at 37°C.
-
Read:
-
Blue/Purple: No metabolic activity (Precipitate only) → No Growth .
-
Pink/Colorless: Resazurin reduced to Resorufin (Active metabolism) → Bacterial Growth .
-
Figure 2: The Resazurin Rescue workflow. Metabolic reduction of the dye (Pink) confirms biological growth, distinguishing it from chemical precipitation (Blue).
Frequently Asked Questions (FAQ)
Q: I see a "button" of sediment in the center of the well, but the supernatant is clear. Is this growth? A: This is often "skipped" growth or sedimentation.
-
Action: Place the plate on a dark background with overhead light. If the button has a fuzzy edge, it is likely growth. If it is tight and crystalline, it may be drug precipitate.[2] Use the Resazurin Rescue (Module 3) to confirm.
Q: My MICs for Pseudomonas are jumping 2-3 dilutions between replicates. A: Pseudomonas aeruginosa is notoriously sensitive to cation levels (Calcium/Magnesium) in Mueller-Hinton Broth (MHB).
-
Action: Verify you are using Cation-Adjusted MHB (CAMHB). Excess cations can reduce the activity of aminoglycosides and tetracyclines, while low cations can result in false resistance to polymyxins.
Q: Can I use a plate reader (OD600) for all my MICs? A: No. Automated readers struggle with:
-
Trailing growth (they often overestimate resistance).
-
Skipped wells (they cannot apply logic).
-
Precipitation (they read crystals as growth).
-
Recommendation: Always perform a manual visual check for any automated result that flags as "Intermediate" or "Resistant."
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[3] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Reading guide for broth microdilution.
-
Eagle, H., & Musselman, A. D. (1948).[2] The rate of bactericidal action of penicillin in vitro as a function of its concentration, and its paradoxically reduced activity at high concentrations against certain organisms. The Journal of Experimental Medicine, 88(1), 99–131.[2]
-
Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.
-
Andersson, D. I., et al. (2019). Antibiotic Heteroresistance: From Bench to Bedside. Clinical Microbiology Reviews, 32(4).
Sources
Strategies for scaling up the synthesis of 1,3-Benzothiazole-6-sulfonamide
Topic: Strategies for Scaling Up the Synthesis of 1,3-Benzothiazole-6-sulfonamide Format: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemists
Technical Support Center: this compound Synthesis
Welcome to the Advanced Application Support Hub. This guide addresses the specific challenges of scaling up the synthesis of This compound (CAS: 80951-69-7) . Unlike bench-scale preparations where yield is often sacrificed for speed, kilogram-scale production demands rigorous control over regioselectivity , exotherm management , and process safety .[1]
The following modules are structured as a "Tier 3" support interaction, assuming you have already attempted standard literature protocols and are encountering scale-dependent failures.
Module 1: Route Selection & Regiocontrol
User Query: “I am scaling up the direct chlorosulfonation of 1,3-benzothiazole, but I’m seeing 10-15% of an isomeric impurity. Is this avoidable, or should I switch routes?”
Senior Scientist Response: Direct chlorosulfonation is the most atom-economical route for scale-up, but it suffers from regioselectivity issues.[1] The benzothiazole ring system directs electrophilic substitution primarily to the C-6 position (para to the nitrogen), but significant substitution at C-4 and C-5 can occur depending on temperature and acid strength.[1]
Strategic Recommendation: If your purity requirement is >99.5% (API grade), the separation of the 4/6-isomers downstream is often more costly than choosing a more regioselective synthetic route.[1]
Comparative Route Analysis
| Feature | Route A: Direct Chlorosulfonation | Route B: De Novo Cyclization |
| Starting Material | 1,3-Benzothiazole | Sulfanilamide (4-Aminobenzenesulfonamide) |
| Key Reagent | Chlorosulfonic acid ( | Potassium thiocyanate / Bromine or Formic acid |
| Step Count | 2 (Sulfonation | 3-4 (Cyclization |
| Regioselectivity | ~85:15 (6-isomer : others) | 100% (Defined by starting material) |
| Safety Profile | High Risk (Violent exotherms) | Moderate (Standard organic synthesis) |
| Scalability | Excellent (if heat is managed) | Good (but higher waste streams) |
Decision Matrix:
-
Choose Route A for cost-efficiency and if you have validated a recrystallization step to remove the 4-isomer.[1]
-
Choose Route B if you lack high-efficiency purification equipment or require absolute regiocontrol.[1]
Module 2: The "Beast" Step – Chlorosulfonation Safety & Execution
User Query: “During the quench of the chlorosulfonation reaction (5 kg scale), the internal temperature spiked uncontrollably, and we lost the batch to decomposition. How do we safely quench excess chlorosulfonic acid?”
Senior Scientist Response:
This is the most critical safety node in the process. Chlorosulfonic acid reacts violently with water, releasing
Protocol: Controlled Inverse Quench
The Golden Rule: Never add water to the reaction mass.[1] Always add the reaction mass to the quench medium (Inverse Addition ).[1]
-
Preparation: Prepare a jacketed reactor with crushed ice/water (ratio 3:1 w/w relative to acid mass). Maintain quench mass at <0°C.
-
Dilution (Optional but Recommended): If viscosity is high, dilute the reaction mass with dry dichloromethane (DCM) or chloroform before quenching.[1] This acts as a heat sink.[1]
-
Addition Rate: Pump the reaction mass into the ice slurry via a subsurface dip tube.
-
Agitation: Maximum RPM. Localized hot spots cause "bumping."[1]
Troubleshooting the Sulfonyl Chloride Intermediate:
| Symptom | Root Cause | Corrective Action |
| Oily/Sticky Solid | Incomplete hydrolysis of excess | Increase quench time; ensure temperature stays <5°C to promote crystallization. |
| Low Yield | Hydrolysis of the product sulfonyl chloride.[1] | Quench was too warm (>15°C) or pH drifted too high.[1] Keep quench acidic.[1][2] |
| Violent Fuming | Moisture ingress during reaction.[1] | Ensure reactor is under positive |
Module 3: Amidation & Isolation
User Query: “My sulfonamide product is trapping inorganic salts (ammonium chloride). The ash content is failing QC. How do I isolate the pure free base?”
Senior Scientist Response: The formation of this compound from the sulfonyl chloride and ammonia is straightforward but often results in salt occlusion.[1]
Optimized Isolation Protocol:
-
Amidation: Add the wet sulfonyl chloride cake to aqueous ammonia (25%) at 0–5°C.
-
pH Adjustment (The Trick):
-
After reaction completion (check by TLC/HPLC), the solution is likely basic (pH > 10).[1]
-
The sulfonamide proton (
) is weakly acidic ( ).[1] At high pH, it forms a soluble salt ( ).[1] -
Slowly acidify with Acetic Acid or dilute HCl to pH 6.0–7.0 .[1]
-
Why? This is the isoelectric point where the neutral sulfonamide precipitates, while inorganic salts (
) remain soluble.[1]
-
-
Washing: Filter the precipitate and wash with warm water (40°C) until the filtrate conductivity is negligible (removes trapped salts).[1]
Module 4: Visualization & Workflows
Figure 1: Scale-Up Synthesis Workflow (Route A)
Caption: Optimized workflow for direct chlorosulfonation, highlighting critical safety control points (CP) and purification steps.
Figure 2: Troubleshooting Impurity Profiles
Caption: Decision tree for identifying and removing common impurities based on HPLC retention times (RT).
Module 5: Analytical Controls (HPLC)
User Query: “We cannot separate the 6-sulfonamide from the 4-sulfonamide isomer on our standard C18 column.”
Senior Scientist Response: Isomer separation requires optimizing the stationary phase selectivity. Standard C18 is often insufficient for positional isomers of benzothiazoles.[1]
Recommended Method:
-
Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18).[1] The Phenyl-Hexyl phase interacts with the
-electrons of the benzothiazole ring, providing better selectivity for positional isomers.[1] -
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5).[1]
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: 265 nm (Benzothiazole
).[1]
References
-
Regioselectivity of Benzothiazole Substitution
-
Synthesis of 6-Sulfonamide Derivatives
-
Process Safety (Chlorosulfonation)
-
Alternative Synthetic Routes
Sources
- 1. researchgate.net [researchgate.net]
- 2. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]
- 3. EP0314663A1 - Process for the preparation of benzothiazole-2-sulphenamides - Google Patents [patents.google.com]
- 4. staff-beta.najah.edu [staff-beta.najah.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
Validation & Comparative
Comparison of inhibitory potency of different benzothiazole sulfonamide isomers
Inhibitory Potency of Benzothiazole Sulfonamide Isomers: A Comparative Technical Guide
Executive Summary
This guide provides a rigorous technical comparison of benzothiazole sulfonamide isomers, focusing on their efficacy as Carbonic Anhydrase Inhibitors (CAIs).[1][2] While the benzothiazole-2-sulfonamide scaffold (e.g., Ethoxzolamide) is the historical gold standard, recent medicinal chemistry efforts have validated benzothiazole-6-sulfonamides as a potent alternative isomer class.[1][2] This document analyzes the structural determinants, binding kinetics (
Structural Isomerism & Pharmacophore Analysis[1][2]
The efficacy of benzothiazole sulfonamides hinges on the positioning of the Zinc-Binding Group (ZBG)—the sulfonamide moiety (
The Two Primary Isomeric Scaffolds[2]
-
Isomer A: Benzothiazole-2-sulfonamide: The classical scaffold where the ZBG is attached to the heterocyclic carbon (C2) between the sulfur and nitrogen atoms.[1][2] This positions the aromatic rings to interact deeply with the hydrophobic pocket of the enzyme.[1][2]
-
Isomer B: Benzothiazole-6-sulfonamide: A "reversed" scaffold where the ZBG is attached to the benzo-fused ring (C6).[1][2] This alters the orientation of the scaffold within the active site, often improving selectivity for transmembrane isoforms (hCA IX/XII) over cytosolic ones (hCA I/II).[1]
Figure 1: Structural comparison of the two primary benzothiazole sulfonamide isomers and their interaction logic with the target active site.[1]
Comparative Inhibitory Potency Data[1][2][3][4][5][6][7][8][9][10]
The following data aggregates
Table 1: Inhibition Constants (
| Isomer Class | Representative Compound | hCA I ( | hCA II ( | hCA IX ( | Selectivity Note |
| 2-Sulfonamide | Ethoxzolamide (EZA) | ~25 | ~0.2 - 5.0 | ~10 - 20 | Pan-inhibitor; extremely potent against cytosolic hCA II.[1][2] |
| 6-Sulfonamide | 2-amino-benzothiazole-6-sulfonamide | 50 - 900 | 3.5 - 45.4 | 8.0 - 60.0 | Improved selectivity profile for tumor-associated hCA IX/XII.[1][2] |
| Substituent Effect | 6-Ethoxy-benzothiazole-2-sulfonamide | ~4 | 0.2 | 15 | 6-substitution on the 2-sulfonamide core maximizes potency.[1][2] |
Key Insight:
-
Potency: The 2-sulfonamide isomer is generally more potent against the ubiquitous hCA II isoform due to optimal geometry for the Thr199 H-bond network.[1][2]
-
Selectivity: The 6-sulfonamide isomer often sacrifices slight raw potency against hCA II to gain a better selectivity ratio for hCA IX, making it a superior scaffold for cancer-targeting drug development.[1][2][3]
Mechanistic Analysis & SAR Logic
The difference in potency is driven by the binding mode within the enzyme cleft.[1][2]
-
Zinc Coordination: Both isomers bind the Zn(II) ion in a tetrahedral geometry via the deprotonated sulfonamide nitrogen.[1][2]
-
Hydrophobic Interactions:
-
2-Isomer: The benzothiazole ring extends into the hydrophobic pocket lined by Val121, Leu198, and Trp209.[2] This fit is extremely tight, leading to sub-nanomolar
values.[2] -
6-Isomer: The scaffold is "flipped." The benzothiazole ring projects towards the solvent-exposed region or interacts with the hydrophilic half of the active site (Asn62, His64).[1][2] This reduces steric clash in transmembrane isoforms (IX/XII) but slightly weakens the hydrophobic lock in hCA II.[1][2]
-
Figure 2: Structure-Activity Relationship (SAR) decision tree for optimizing potency vs. selectivity.
Experimental Protocols
To validate these differences, researchers must employ rigorous synthesis and assay protocols.[1][2]
Synthesis of Benzothiazole-6-Sulfonamide Isomers
Unlike the 2-sulfonamide (often made from 2-mercaptobenzothiazole oxidation), the 6-sulfonamide is synthesized via the Kaufman cyclization of sulfanilamide.[1][2]
Protocol Steps:
-
Reagents: Sulfanilamide (1.0 eq), Ammonium Thiocyanate (2.0 eq), Glacial Acetic Acid.[1][2]
-
Bromination/Cyclization: Add Bromine (
) dropwise at .[1][2] The electrophilic attack cyclizes the thiourea intermediate formed in situ.[1][2] -
Workup: Neutralize with
. The precipitate is the 2-amino-benzothiazole-6-sulfonamide.[2][4]
Stopped-Flow CO2 Hydration Assay
This is the industry standard for measuring CA inhibition kinetics (
Protocol Steps:
-
Buffer Preparation: 20 mM HEPES (pH 7.5), 20 mM
. -
Substrate:
-saturated water (approx. 17 mM).[1][2] -
Reaction: Mix Enzyme (hCA) + Inhibitor (incubate 15 min) with Substrate in the stopped-flow chamber.
-
Detection: Monitor absorbance decay at 557 nm (acidification rate).
-
Calculation: Fit to the Michaelis-Menten equation to derive
, then convert to using the Cheng-Prusoff equation: .[1][2]
Figure 3: Workflow for the Stopped-Flow CO2 Hydration Assay used to determine inhibitory constants.
References
-
Ibrahim, D. A., et al. (2015). Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII.[1][2][4] Bioorganic & Medicinal Chemistry.[1][2][5][6][7][4] Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1][2] Nature Reviews Drug Discovery.[1][2] Link
-
Öztürk, C., et al. (2023). Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties.[1][2][5][8][6][4] Biotechnology and Applied Biochemistry.[1][2] Link
-
Nocentini, A., et al. (2018). Benzothiazole-based sulfonamides: A privileged scaffold for the design of carbonic anhydrase inhibitors.[1][2] Expert Opinion on Drug Discovery.[1][2] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 7. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 8. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of in vitro and in vivo results for 1,3-Benzothiazole-6-sulfonamide
Cross-Validation of In Vitro Potency and In Vivo Efficacy
Executive Summary
1,3-Benzothiazole-6-sulfonamide represents a pivotal scaffold in the development of next-generation Carbonic Anhydrase Inhibitors (CAIs). Unlike the classical 1,3,4-thiadiazole derivatives (e.g., Acetazolamide), the benzothiazole pharmacophore offers enhanced lipophilicity and a distinct structure-activity relationship (SAR) profile. This guide objectively compares the 6-sulfonamide benzothiazole class against the industry standard, Acetazolamide (AAZ), focusing on its superior selectivity for tumor-associated isoforms (hCA IX/XII) and its potential in neuropharmacology.
Part 1: Molecular Mechanism & Target Profile
The primary mechanism of action for this compound is the inhibition of Zinc-dependent Carbonic Anhydrase (CA) enzymes. However, its binding mode differs subtly from classical inhibitors, driving its unique selectivity profile.
Mechanistic Differentiation
-
Zinc Coordination: Like AAZ, the sulfonamide moiety (
) exists as a monoanion in the active site, coordinating directly to the Zn(II) ion.[1] -
Hydrophobic Interactions: The fused benzene ring of the benzothiazole scaffold engages in favorable hydrophobic and
-stacking interactions with the hydrophobic half of the enzyme active site (Phe131, Val121, Leu198). This contrasts with the hydrophilic thiadiazole ring of AAZ, which relies more heavily on hydrogen bonding. -
Isoform Selectivity: The 6-position orientation directs the tail of the molecule toward the "selective pocket" of hCA IX and XII, reducing affinity for the ubiquitous, off-target cytosolic isoforms (hCA I and II).
Part 2: In Vitro Validation (Potency & Selectivity)
The following data synthesizes comparative studies of 6-substituted benzothiazole sulfonamides versus Acetazolamide.
1. Enzyme Inhibition Constants (
)
The benzothiazole scaffold demonstrates nanomolar potency against tumor-associated isoforms while maintaining a "selectivity window" against cytosolic forms.[2]
| Target Isoform | Biological Relevance | Acetazolamide ( | Benzothiazole-6-sulfonamide ( | Performance Delta |
| hCA I | Cytosolic (RBCs) - Off-target | ~250 nM | > 500 nM | Lower Affinity (Desirable) |
| hCA II | Cytosolic (Glaucoma) - Off-target | ~12 nM | 3.5 – 45 nM | Comparable |
| hCA IX | Transmembrane (Hypoxic Tumors) | ~25 nM | 0.9 – 10 nM | 2-10x More Potent |
| hCA XII | Transmembrane (Tumors/Glaucoma) | ~5.7 nM | 0.8 – 5.0 nM | High Potency Maintained |
*Note: Values represent a range for optimized 6-sulfonamide derivatives (e.g., 2-amino-substituted variants).
2. Cell Viability Under Hypoxia
In cell-based assays (e.g., HT-29 or MDA-MB-231 lines), benzothiazole derivatives show a marked advantage over AAZ in hypoxic conditions.
-
Normoxia: Both AAZ and Benzothiazole show minimal cytotoxicity (
). -
Hypoxia (
): Benzothiazole derivatives exhibit values in the range of 10–30 , whereas AAZ often requires significantly higher concentrations to achieve similar cell kill, primarily due to the benzothiazole's superior membrane permeability allowing it to target intracellular domains or recycle more effectively.
Part 3: In Vivo Translation
The transition from in vitro enzyme inhibition to in vivo efficacy highlights the pharmacokinetic (PK) advantages of the benzothiazole scaffold.
1. Bioavailability and BBB Penetration
-
Acetazolamide: Highly hydrophilic (
). Requires high doses to cross the Blood-Brain Barrier (BBB), leading to systemic side effects (metabolic acidosis). -
Benzothiazole-6-sulfonamide: Lipophilic (
typically 1.5 – 2.5).-
Result: Enhanced passive diffusion across biological membranes.
-
Application: Promising for CNS indications (anticonvulsant activity) and solid tumor penetration.
-
2. Anticonvulsant Activity (MES Test)
In Maximal Electroshock Seizure (MES) models, benzothiazole sulfonamides have demonstrated efficacy comparable to standard antiepileptics but with a distinct mechanism (CA inhibition + potential glutamate modulation).
-
ED50 (Mice): Optimized benzothiazole derivatives show protection at 5–20 mg/kg (i.p.), whereas AAZ often requires higher dosing for equivalent CNS saturation.
Part 4: Comparative Analysis Guide
Use this table to determine the suitability of this compound for your specific research program.
| Feature | Acetazolamide (Standard) | This compound | Recommendation |
| Chemical Class | 1,3,4-Thiadiazole | 1,3-Benzothiazole | Benzothiazole for SAR exploration. |
| Lipophilicity | Low (Hydrophilic) | Moderate (Lipophilic) | Benzothiazole for CNS/Tumor penetration. |
| Selectivity (IX/XII) | Low (Pan-inhibitor) | High (Tunable via 2-position) | Benzothiazole for targeted cancer therapy. |
| Water Solubility | High | Low to Moderate | AAZ for aqueous formulations; Benzothiazole requires DMSO/Lipid carriers. |
| Primary Use | Glaucoma, Diuretic, Altitude Sickness | Oncology (Hypoxia), Epilepsy (Research) | Select based on therapeutic area. |
Part 5: Experimental Protocols
To validate the activity of this compound, the following self-validating workflow is recommended.
Protocol A: Stopped-Flow CO2 Hydration Assay (In Vitro)
Standard method for determining Ki values.
-
Reagent Prep:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: CO2-saturated water (approx. 17-25 mM depending on temp).
-
-
Enzyme Activation: Incubate hCA isoform (I, II, IX, or XII) with the test compound (Benzothiazole-6-sulfonamide) in DMSO (final conc < 1%) for 15 minutes at room temperature.
-
Reaction Trigger: Mix enzyme-inhibitor solution with CO2 substrate in a stopped-flow spectrophotometer (e.g., Applied Photophysics).
-
Detection: Monitor absorbance drop at 557 nm (phenol red color change from red to yellow as pH drops).
-
Calculation: Fit the initial velocity data to the Michaelis-Menten equation. Determine
and convert to using the Cheng-Prusoff equation: .
Protocol B: Hypoxic Cell Cytotoxicity (In Vitro)
-
Seeding: Seed MDA-MB-231 cells (5,000/well) in 96-well plates.
-
Incubation: Allow attachment for 24h.
-
Treatment: Treat with graded concentrations of Benzothiazole-6-sulfonamide (0.1 - 100
). Include AAZ as a positive control. -
Hypoxia Induction: Place plates in a hypoxia chamber (
) for 48h. Run a parallel normoxic plate. -
Readout: Assess viability using SRB (Sulforhodamine B) or MTT assay.
-
Validation: Calculate the Hypoxia Cytotoxicity Ratio (HCR =
). A ratio > 1 indicates hypoxia-selective toxicity.
References
-
Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. Source: Bioorganic & Medicinal Chemistry (2015).[1][3] URL:[Link]
-
Carbonic anhydrase inhibitors: Update on metal-based inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2013). URL:[Link]
-
Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides. Source: International Journal of Molecular Sciences (2021).[4] URL:[Link]
-
Acetazolamide and sulfonamide allergy: a not so simple story. Source: High Altitude Medicine & Biology (2010). URL:[Link]
-
Anticonvulsant and neurological profile of benzothiazoles: a mini-review. Source: Central Nervous System Agents in Medicinal Chemistry (2015).[1][3] URL:[Link]
Sources
A Comparative Analysis of the Binding Modes of Benzothiazole Sulfonamides: A Guide for Researchers
The benzothiazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility in targeting a diverse array of enzymes crucial in various disease pathologies. This guide provides an in-depth comparative analysis of the binding modes of these compounds, with a particular focus on two major classes of therapeutic targets: carbonic anhydrases and protein kinases. By synthesizing crystallographic data, computational modeling studies, and structure-activity relationship (SAR) analyses, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of next-generation inhibitors with enhanced potency and selectivity.
The Architectural Versatility of the Benzothiazole Sulfonamide Moiety
The benzothiazole ring system, a bicyclic structure composed of a benzene ring fused to a thiazole ring, imparts a unique combination of properties to small molecule inhibitors.[1] Its rigid, planar nature provides a stable anchor for presentation of various functional groups into the active sites of target proteins. The sulfonamide group (-SO₂NH₂) is a critical zinc-binding group (ZBG) in many metalloenzymes, most notably the carbonic anhydrases.[2] Furthermore, the benzothiazole core can engage in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which are fundamental to achieving high-affinity binding.[2]
Unraveling the Binding Landscape: Carbonic Anhydrases
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Various isoforms of CAs are involved in a range of physiological and pathological processes, making them attractive drug targets for conditions such as glaucoma, epilepsy, and cancer.[4] Benzothiazole sulfonamides are a well-established class of potent CA inhibitors.[5]
The Canonical Binding Mode: A Tale of Zinc Coordination and Beyond
The primary interaction driving the binding of benzothiazole sulfonamides to CAs is the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion (Zn²⁺) in the enzyme's active site.[3] This interaction is a hallmark of sulfonamide-based CA inhibitors and is crucial for their inhibitory activity. Beyond this key interaction, the benzothiazole scaffold and its substituents play a pivotal role in determining isoform selectivity through interactions with amino acid residues lining the active site cavity.
Comparative Analysis of Binding to Key Carbonic Anhydrase Isoforms
The subtle yet significant differences in the active site architectures of various CA isoforms allow for the design of selective inhibitors. The following table summarizes the inhibitory activities and key interactions of representative benzothiazole sulfonamides against several human (h) CA isoforms.
| Compound/Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Key Interactions & SAR Insights |
| Ethoxzolamide | Potent | Potent | Potent | Potent | A classic, non-selective inhibitor. The ethoxy group at the 6-position of the benzothiazole ring occupies a hydrophobic pocket.[3] |
| Benzothiazole-6-sulfonamides with cyclic guanidines | 442.4 - 9533 | 37.6 - 577.6 | Inactive | Inactive | Imidazoline-containing compounds show better inhibition of hCA II compared to benzimidazoline derivatives. Substitutions on the (benz)imidazoline rings reduce potency.[4] |
| Secondary benzothiazole sulfonamides | 0.052 - 0.971 | 0.025 - 0.682 | - | - | Certain derivatives show higher potency against hCA I and hCA II than the standard drug acetazolamide.[5] |
| Benzothiazole-tethered SLC-0111 analogues | - | - | Potent | Potent | Designed for selective inhibition of tumor-associated isoforms hCA IX and XII. The "tail" approach, which involves adding extensions to the core scaffold, is crucial for achieving selectivity.[6] |
Structure-Activity Relationship (SAR) Insights:
-
The "Tail" Approach: The addition of various substituents to the benzothiazole scaffold, often referred to as the "tail," is a key strategy for achieving isoform selectivity. These tails can interact with residues in the middle and outer regions of the active site cavity, which exhibit greater variability among isoforms.[6]
-
Substitutions on the Benzothiazole Ring: Modifications at the 6-position of the benzothiazole ring have been extensively explored to enhance potency and selectivity.
-
Primary vs. Secondary Sulfonamides: Both primary and secondary sulfonamides have demonstrated potent inhibitory activity against various CA isoforms.[5]
Below is a diagram illustrating the general binding mode of a benzothiazole sulfonamide within the active site of a carbonic anhydrase.
Caption: Generalized binding mode of a benzothiazole sulfonamide in the carbonic anhydrase active site.
Targeting Protein Kinases: A Different Binding Paradigm
Protein kinases play a central role in cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Benzothiazole derivatives have emerged as promising scaffolds for the development of potent and selective kinase inhibitors.[7] Unlike their interaction with carbonic anhydrases, the binding of benzothiazole sulfonamides to kinases does not typically involve metal coordination. Instead, they primarily act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase.
Key Interactions in the Kinase ATP-Binding Site
The ATP-binding site of kinases is a highly conserved region that can be broadly divided into the adenine region, the sugar pocket, and the phosphate-binding region. The efficacy and selectivity of benzothiazole-based inhibitors are determined by their ability to form specific interactions within this pocket.
-
Hinge-Binding: A crucial interaction for many kinase inhibitors is the formation of hydrogen bonds with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain. The benzothiazole scaffold itself can participate in these interactions.
-
Hydrophobic Pockets: The ATP-binding site contains several hydrophobic pockets that can be exploited by appropriately substituted benzothiazole derivatives to enhance binding affinity and selectivity.
-
Gatekeeper Residue: The "gatekeeper" residue, which is located at the entrance to a hydrophobic back pocket, is a key determinant of inhibitor selectivity. The size and nature of this residue vary among different kinases, providing an opportunity for the design of selective inhibitors.
Comparative Analysis of Benzothiazole Sulfonamides as Kinase Inhibitors
The following table provides a comparative overview of the binding characteristics of benzothiazole sulfonamides against different kinases.
| Kinase Target | Example Compound/Series | Key Binding Interactions | SAR Insights |
| p38α MAP Kinase | Benzothiazole-based inhibitors | Hydrogen bonds with the hinge residue Met109.[8] | Replacement of central oxazole or imidazole rings with an aminopyrazole system can improve metabolic stability.[8] |
| Rho-associated kinase (ROCK-II) | 2-Chromanyl- and 2-carboxamido-benzothiazoles | Not explicitly detailed but SAR studies led to sub-nanomolar IC₅₀ values. | Lead optimization of the benzothiazole scaffold resulted in highly potent and selective inhibitors. |
| Colony-Stimulating Factor 1 Receptor (CSF-1R) | BLZ945 | Not explicitly detailed but is a known kinase inhibitor. | Demonstrates the applicability of the benzothiazole scaffold to receptor tyrosine kinases.[7] |
| Multi-kinase inhibitors | KST016366 (2-ureidobenzothiazole) | Broad-spectrum activity suggests interactions with conserved features of the kinase ATP-binding site. | The ureido linkage and substitutions on the benzothiazole are critical for multi-kinase activity.[7] |
The following diagram illustrates a generalized workflow for identifying and characterizing the binding of benzothiazole sulfonamides to a target kinase.
Caption: A typical workflow for the discovery and optimization of benzothiazole sulfonamide-based kinase inhibitors.
Experimental Protocols: A Guide to Elucidating Binding Modes
The precise determination of the binding mode of a benzothiazole sulfonamide to its target protein is paramount for rational drug design. X-ray crystallography and molecular docking are two powerful and complementary techniques used for this purpose.
Detailed Protocol: X-ray Crystallography of a Protein-Benzothiazole Sulfonamide Complex
This protocol outlines the key steps for determining the three-dimensional structure of a protein in complex with a benzothiazole sulfonamide inhibitor.
Step 1: Protein Expression and Purification
-
Objective: To obtain a highly pure and homogeneous protein sample.
-
Procedure:
-
Clone the gene encoding the target protein into a suitable expression vector.
-
Express the protein in a suitable host system (e.g., E. coli, insect cells, or mammalian cells).
-
Purify the protein to >95% homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).[9]
-
Concentrate the purified protein to a suitable concentration for crystallization (typically 5-20 mg/mL).
-
Step 2: Crystallization of the Protein-Ligand Complex
-
Objective: To grow well-ordered, single crystals of the protein-inhibitor complex.
-
Procedure (Co-crystallization):
-
Incubate the purified protein with a molar excess of the benzothiazole sulfonamide inhibitor.
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using vapor diffusion (sitting or hanging drop) or microbatch methods.
-
Optimize the initial "hit" conditions to obtain diffraction-quality crystals.
-
Step 3: Data Collection
-
Objective: To collect high-resolution X-ray diffraction data from the crystal.
-
Procedure:
-
Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.[10]
-
Flash-cool the crystal in liquid nitrogen.
-
Mount the frozen crystal on a goniometer at a synchrotron X-ray source.
-
Collect a complete set of diffraction images by rotating the crystal in the X-ray beam.[11]
-
Step 4: Structure Determination and Refinement
-
Objective: To determine and refine the atomic model of the protein-ligand complex.
-
Procedure:
-
Process the diffraction data (indexing, integration, and scaling).[1]
-
Solve the phase problem using molecular replacement (if a homologous structure is available) or experimental phasing methods.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the diffraction data, including the placement and refinement of the benzothiazole sulfonamide inhibitor.
-
Validate the final structure for geometric and stereochemical quality.[1]
-
Detailed Protocol: Molecular Docking of a Benzothiazole Sulfonamide
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein.[12]
Step 1: Preparation of the Protein and Ligand Structures
-
Objective: To prepare the protein and ligand files for docking.
-
Procedure:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Generate a 3D structure of the benzothiazole sulfonamide ligand and optimize its geometry using a suitable force field. Assign partial charges.[13]
-
Step 2: Definition of the Binding Site
-
Objective: To define the region of the protein where the docking will be performed.
-
Procedure:
-
If the binding site is known, define a grid box that encompasses the active site residues.
-
If the binding site is unknown, use pocket detection algorithms or perform a "blind docking" to search the entire protein surface.[12]
-
Step 3: Docking Simulation
-
Objective: To generate and score a diverse set of binding poses for the ligand.
-
Procedure:
-
Choose a suitable docking algorithm (e.g., Lamarckian genetic algorithm, Monte Carlo).
-
Run the docking simulation to generate a specified number of binding poses.
-
The docking program will score each pose based on a scoring function that estimates the binding affinity.[14]
-
Step 4: Analysis of Docking Results
-
Objective: To analyze the predicted binding poses and identify the most plausible binding mode.
-
Procedure:
-
Cluster the docking poses based on their root-mean-square deviation (RMSD).
-
Visually inspect the top-ranked clusters and individual poses to analyze the interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic contacts).
-
Compare the predicted binding mode with available experimental data (e.g., from X-ray crystallography or SAR studies) to validate the docking results.
-
Conclusion and Future Perspectives
The benzothiazole sulfonamide scaffold continues to be a rich source of inspiration for the development of novel enzyme inhibitors. This guide has provided a comparative analysis of their binding modes to two major classes of drug targets, carbonic anhydrases and protein kinases, highlighting the distinct yet equally effective ways in which this versatile moiety can achieve potent and selective inhibition. A thorough understanding of the structural basis of these interactions, elucidated through experimental techniques like X-ray crystallography and complemented by computational methods such as molecular docking, is indispensable for the continued success of structure-based drug design efforts. Future research in this area will likely focus on the development of inhibitors with even greater isoform or kinase selectivity, as well as the exploration of novel mechanisms of action, such as allosteric inhibition. The principles and protocols outlined in this guide provide a solid foundation for researchers to contribute to these exciting advancements.
References
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]
-
Novel Benzothiazole Sulfonamides as Potent α-Glucosidase and Cholinesterase Inhibitors: Design, Synthesis, Structural Properties, Biological Evaluation and Docking Studies. ResearchGate. Available at: [Link]
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Available at: [Link]
-
2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors. National Institutes of Health. Available at: [Link]
-
Benzothiazole based sulfonamide scaffolds as active inhibitors of alpha-Amylase & alpha-Glucosidase; Synthesis, Structure Confirmation, In Silico Molecular Docking and ADME Analysis. Semantic Scholar. Available at: [Link]
-
Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties. PubMed. Available at: [Link]
-
Guidelines for the successful generation of protein–ligand complex crystals. National Institutes of Health. Available at: [Link]
-
Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII. PubMed. Available at: [Link]
-
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]
-
Molecular Docking: A powerful approach for structure-based drug discovery. National Institutes of Health. Available at: [Link]
-
A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity. National Institutes of Health. Available at: [Link]
-
X-ray Crystallography: Basic principles. PROTEIN STRUCTURal Biology. Available at: [Link]
-
Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Taylor & Francis Online. Available at: [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available at: [Link]
-
Novel benzothiazole sulfonamides as potent α-glucosidase and cholinesterase inhibitors: Design, synthesis, structural properties, biological evaluation and docking studies. OUCI. Available at: [Link]
-
Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. University of Missouri. Available at: [Link]
-
Small Molecule Docking. Meiler Lab. Available at: [Link]
-
Docking: Molecular modelling computational chemistry.. YouTube. Available at: [Link]
-
X-ray Protein Crystallography. Physics LibreTexts. Available at: [Link]
-
A Beginner's Guide to Protein Crystallography. Creative Biostructure. Available at: [Link]
Sources
- 1. Protein X-ray Crystallography [proteinstructures.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
- 11. phys.libretexts.org [phys.libretexts.org]
- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. m.youtube.com [m.youtube.com]
Validating the antimicrobial spectrum of 1,3-Benzothiazole-6-sulfonamide derivatives
Title: Validating the Antimicrobial Spectrum of 1,3-Benzothiazole-6-sulfonamide Derivatives: A Comparative Technical Guide
Executive Summary: The Pharmacophore Advantage
The this compound scaffold represents a "privileged structure" in medicinal chemistry, merging the lipophilic, DNA-intercalating potential of the benzothiazole ring with the metabolic antagonism of the sulfonamide moiety. While traditional sulfonamides (e.g., sulfamethoxazole) face widespread resistance via dihydropteroate synthase (DHPS) mutations, benzothiazole derivatives offer a dual-action mechanism.[1] They not only mimic p-aminobenzoic acid (PABA) but also exhibit affinity for DNA gyrase and potential biofilm disruption capabilities.[1]
This guide provides a rigorous validation framework for researchers characterizing these derivatives, contrasting their performance against clinical standards (Ciprofloxacin, Ampicillin) and detailing the experimental protocols required for high-integrity publication.
Mechanistic Foundation
To validate the spectrum, one must first validate the target.[1] The primary mechanism involves the competitive inhibition of DHPS, halting the folate synthesis pathway essential for bacterial DNA replication.[1][2] However, the benzothiazole moiety introduces a secondary steric blockade often effective against resistant strains.[1]
Pathway Visualization: Dual-Target Inhibition
The following diagram illustrates the interference points of benzothiazole-6-sulfonamides within the bacterial folate and replication pathways.
Caption: Dual-mechanism pathway showing primary DHPS inhibition and secondary DNA gyrase interference by benzothiazole sulfonamides.[1]
Comparative Efficacy Analysis
The following data consolidates performance metrics from recent high-impact studies, comparing optimized benzothiazole-6-sulfonamides (e.g., Schiff base or azo-linked derivatives) against standard-of-care antibiotics.
Table 1: Antibacterial Potency (MIC in µg/mL)
Note: Lower values indicate higher potency.[1][3][4] Data represents typical ranges for optimized 6-substituted derivatives.
| Organism | Strain Type | Benzothiazole-6-sulfonamide (Optimized) | Ciprofloxacin (Standard) | Ampicillin (Standard) | Performance Insight |
| S.[1] aureus | Gram (+) | 0.5 – 4.0 | 0.5 – 1.0 | 2.0 – 8.0 | Competitive: Often outperforms Ampicillin; approaches Ciprofloxacin potency in specific derivatives.[1] |
| MRSA | Resistant | 4.0 – 16.0 | > 32.0 (Resistant) | > 64.0 (Resistant) | Superior: Retains activity against methicillin-resistant strains where standards fail.[1] |
| E. coli | Gram (-) | 12.5 – >100 | 0.01 – 0.5 | 4.0 – 16.0 | Inferior: Gram-negative efflux pumps often limit efficacy compared to fluoroquinolones.[1] |
| P. aeruginosa | Gram (-) | 25.0 – >100 | 0.25 – 2.0 | > 128 | Weak: Generally ineffective unless coupled with specific permeabilizers.[1] |
Table 2: Safety & Selectivity (Cytotoxicity)
Metric: CC50 (Cytotoxic Concentration 50%) on VERO (normal kidney) cells.[1]
| Compound Class | CC50 (Normal Cells) | Selectivity Index (SI = CC50/MIC) | Clinical Viability |
| Benzothiazole-6-sulfonamides | > 200 µg/mL | > 10 (Good) | High safety margin for topical/systemic use.[1] |
| Cisplatin (Control) | < 10 µg/mL | < 1 (Toxic) | Used as a positive toxicity control; benzothiazoles are significantly safer.[1] |
Experimental Validation Protocols
To ensure your data meets the "Trustworthiness" pillar of E-E-A-T, use these self-validating protocols.
Protocol A: CLSI-Compliant Broth Microdilution (MIC)
Objective: Determine the lowest concentration inhibiting visible growth.[1]
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1] -
Compound Dilution: Prepare a stock solution of the benzothiazole derivative in DMSO. Perform serial 2-fold dilutions in a 96-well plate (Range: 128 µg/mL to 0.25 µg/mL).
-
Critical Control: Final DMSO concentration must be < 1% to avoid solvent toxicity.[1]
-
-
Incubation: Add diluted inoculum to wells. Incubate at 37°C for 18–24 hours.
-
Readout: Visual inspection for turbidity.[1]
-
Validation Check: Growth control (bacteria + solvent) must be turbid.[1] Sterility control (broth only) must be clear.
-
-
Resazurin Dye (Optional): Add 30 µL of 0.01% Resazurin. Blue -> Pink indicates viable growth, aiding in equivocal cases.[1]
Protocol B: Time-Kill Kinetics
Objective: Distinguish between bacteriostatic (inhibits growth) and bactericidal (kills >3 log10) activity.[1]
-
Setup: Inoculate broth containing the derivative at
MIC and MIC. -
Sampling: Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Quantification: Serially dilute aliquots and plate on nutrient agar. Count colonies (CFU/mL).
-
Interpretation: A reduction of
CFU/mL relative to the initial inoculum indicates bactericidal activity.[1]
Validation Workflow & Logic
The following flowchart dictates the logical progression from synthesis to lead candidate selection. This structure prevents the waste of resources on compounds with poor "drug-like" properties.[1]
Caption: Step-wise validation cascade ensuring only potent, non-toxic derivatives progress to mechanistic studies.
Structure-Activity Relationship (SAR) Insights
To guide future synthesis, the following SAR trends have been validated across multiple studies:
-
Electron-Withdrawing Groups (EWG): Substitution at the benzothiazole C-6 position with EWGs (e.g., -F, -Cl, -NO2) significantly enhances lipophilicity and cellular penetration, often lowering MIC values against Gram-positive strains [1, 2].[1]
-
Linker Chemistry: Derivatives utilizing an azo (-N=N-) or Schiff base (-N=CH-) linkage between the sulfonamide and the benzothiazole core show superior DNA binding affinity compared to direct linkages [3].[1]
-
The "Efflux Problem": Bulky substitutions often result in poor activity against E. coli and P. aeruginosa due to exclusion by RND-family efflux pumps.[1] Smaller, more polar derivatives are required to breach the Gram-negative outer membrane [4].[1]
References
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Source: National Institutes of Health (PMC) URL:[1][Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. Source: National Institutes of Health (PMC) URL:[1][Link][1]
-
Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. Source: ResearchGate URL:[1][2][Link]
-
Molecular modeling, synthesis, antibacterial and cytotoxicity evaluation of sulfonamide derivatives of benzimidazole, indazole, benzothiazole and thiazole. Source: PubMed URL:[1][Link]
Sources
Independent verification of the reported activity of 1,3-Benzothiazole-6-sulfonamide
Publish Comparison Guide: Independent Verification of 1,3-Benzothiazole-6-sulfonamide Activity
Topic: (specifically the bioactive 2-amino-1,3-benzothiazole-6-sulfonamide scaffold). Content Type: Technical Verification & Comparison Guide. Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Scientists.
Executive Summary
This compound derivatives, particularly 2-amino-1,3-benzothiazole-6-sulfonamide , are a critical class of Carbonic Anhydrase (CA) Inhibitors . Unlike the classic sulfonamide acetazolamide, the benzothiazole scaffold offers unique physicochemical properties (enhanced lipophilicity) and distinct selectivity profiles for tumor-associated isoforms (hCA IX and XII) over cytosolic off-targets (hCA I and II).
This guide provides a rigorous framework for verifying the inhibitory potency (
Mechanism of Action: Zinc Coordination
The primary reported activity of this compound is the reversible inhibition of the metalloenzyme Carbonic Anhydrase. The sulfonamide moiety (
Mechanistic Causality:
-
Ionization: The sulfonamide group acts as a weak acid (
). In the active site, it exists as the anion ( ). -
Coordination: The nitrogen atom coordinates directly to the catalytic Zinc ion (
) in a tetrahedral geometry, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. -
Network Disruption: The bulky benzothiazole ring interacts with the hydrophobic pocket of the enzyme, stabilizing the complex and preventing the nucleophilic attack of water on
.
Figure 1: Mechanistic pathway of Carbonic Anhydrase inhibition by sulfonamides. The anionic sulfonamide displaces the catalytic water molecule at the Zinc center.
Comparative Analysis: Benchmarking Performance
To verify the activity of a this compound sample, it must be benchmarked against established inhibitors. The 2-amino derivative is the most common bioactive scaffold in this class.
Comparative Performance Table (
| Feature | Test Article: 2-Amino-1,3-benzothiazole-6-sulfonamide | Standard 1: Acetazolamide (AAZ) | Standard 2: Ethoxzolamide (EZA) |
| Primary Class | Heterocyclic Sulfonamide (Benzothiazole) | Heterocyclic Sulfonamide (Thiadiazole) | Heterocyclic Sulfonamide (Benzothiazole) |
| hCA I | ~300 – 800 nM (Moderate) | ~250 nM | ~25 nM (Potent) |
| hCA II | ~30 – 60 nM (Potent) | ~12 nM | ~8 nM (Very Potent) |
| hCA IX | ~20 – 50 nM (High Potency) | ~25 nM | ~30 nM |
| Selectivity | Moderate selectivity for IX/XII over I. | Low (Pan-inhibitor). | Low (Pan-inhibitor). |
| Lipophilicity | High (Permeable). | Low (Hydrophilic). | Very High (Lipophilic). |
| Key Application | Hypoxic Tumor Targeting (CA IX/XII).[1] | Glaucoma / Diuretic.[1][2] | Glaucoma / Anticonvulsant.[1][2] |
Interpretation for Verification:
-
If your sample shows
against hCA II , the sample is likely degraded or impure. -
The test article should exhibit weaker inhibition against hCA I compared to Ethoxzolamide.
-
Note:
values are assay-dependent. Always run AAZ as a positive control in the same plate/run.
Verification Protocol: Stopped-Flow CO₂ Hydration Assay
This is the gold standard for verifying CA activity. Unlike esterase assays (using 4-NPA), this method measures the physiological reaction kinetics (
Why this protocol?
-
Causality: CA has one of the fastest turnover numbers (
). Standard spectrophotometry is too slow to capture the initial rate. Stopped-flow allows mixing and measurement in milliseconds. -
Self-Validation: The presence of Acetazolamide (Control) must reduce the rate to the uncatalyzed baseline. If the baseline does not drop, the enzyme or buffer is compromised.
Materials
-
Enzyme: Recombinant hCA II (Cytosolic) or hCA IX (catalytic domain).
-
Substrate:
saturated water. -
Indicator: Phenol Red (0.2 mM).
-
Buffer: HEPES (10-20 mM), pH 7.5, ionic strength maintained with
(20 mM). -
Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics or Hi-Tech Scientific).
Step-by-Step Methodology
-
Preparation of Inhibitor Stock:
-
Dissolve this compound in DMSO to 10 mM.
-
Dilute serially in the assay buffer to achieve concentrations ranging from 0.1 nM to 1000 nM. Note: Keep DMSO < 1% final concentration to avoid enzyme denaturation.
-
-
The Reaction System:
-
Syringe A (Enzyme Mix): hCA enzyme (typical final conc. 5–10 nM) + Indicator (Phenol Red) + Inhibitor (Test Article). Incubate for 15 mins to reach equilibrium.
-
Syringe B (Substrate):
-saturated water (prepared by bubbling gas for 30 mins).
-
-
Kinetic Measurement:
-
Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.
-
Monitor absorbance at 557 nm (Phenol Red
). -
The absorbance decreases as pH drops (due to
production).
-
-
Data Analysis (Self-Validating Logic):
-
Uncatalyzed Rate (
): Run buffer without enzyme. This is your baseline. -
Catalyzed Rate (
): Run enzyme without inhibitor. This is your activity. -
Inhibited Rate (
): Measure rates at varying inhibitor concentrations. -
Calculation: Fit the data to the Cheng-Prusoff equation to determine
, then convert to using: (For hydration, is typically fixed or calculated based on saturation concentration ~33 mM).
-
Secondary Verification: Esterase Activity Assay
For labs without stopped-flow equipment, the esterase assay serves as a high-throughput secondary check, though it is less physiological.
-
Principle: hCA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol (Yellow, Abs 400 nm).
-
Throughput: 96-well plate format.
-
Limitation: The active site binding mode for esters differs slightly from
; values may differ from stopped-flow results but the rank order of potency should remain consistent (Ethoxzolamide > Benzothiazole-sulfonamide > Acetazolamide for hCA I).
References
-
Supuran, C. T., et al. (2015).[1][3] "Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII."[4] Bioorganic & Medicinal Chemistry.
-
Geronikaki, A., et al. (2016). "Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds."[1][3][4] Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Neri, D., & Supuran, C. T. (2011).[5] "Interfering with pH regulation in tumours as a therapeutic strategy." Nature Reviews Drug Discovery.
-
Alterio, V., et al. (2012). "Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high affinity of benzothiazole sulfonamides." Biochimie.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Benzothiazole-6-sulfonamide
Navigating the complexities of drug development and chemical research requires a foundational commitment to safety. When handling compounds like 1,3-Benzothiazole-6-sulfonamide, where comprehensive toxicological data may not be widely available, our approach must be guided by an informed, cautious, and systematic application of safety protocols. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the protection of researchers while maintaining experimental integrity. Our methodology is grounded in the principle of risk minimization, treating related compounds as benchmarks for establishing a robust safety standard.
Hazard Analysis: A Proactive Stance on Safety
This compound belongs to a class of compounds that, based on available data for structurally similar chemicals, necessitates careful handling. Safety Data Sheets (SDS) for related benzothiazole and sulfonamide compounds consistently highlight several potential hazards. A composite analysis indicates that researchers should assume the compound is, at a minimum:
-
Acutely Toxic: Harmful or toxic if swallowed, inhaled, or comes into contact with skin.[1][2][3][4]
-
Irritant: Causes serious eye and skin irritation.[5] Some related compounds are noted to cause severe burns and eye damage.[4][6]
-
Respiratory Sensitizer: May cause respiratory irritation, particularly in its powdered form.[5]
Therefore, all handling procedures must be designed to prevent inhalation of airborne particles, dermal contact, and eye exposure.[7]
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist but a dynamic process that adapts to the specific experimental context. The primary routes of exposure—inhalation, dermal, and ocular—must be individually and collectively addressed.
| Task / Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | General Laboratory Ventilation | Standard Nitrile Gloves | Safety Glasses | Lab Coat | Not Required |
| Weighing Solid Compound | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves | Chemical Splash Goggles | Long-sleeved, cuffed Lab Coat | Not required if performed in a certified fume hood. Otherwise, a NIOSH-approved N95 respirator is mandatory.[8] |
| Preparing Solutions (Dissolving Solid) | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Chemical-resistant Gown over Lab Coat | Not required if performed in a certified fume hood. |
| Handling Solutions & Transfers | Chemical Fume Hood | Standard Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Not required if performed in a certified fume hood. |
The Causality Behind PPE Selection: Beyond the Checklist
Understanding the why behind each piece of equipment is critical for fostering a deeply ingrained safety culture.
-
Hand Protection: The primary defense against dermal absorption.
-
Material: Nitrile gloves are selected for their broad chemical resistance. Always use powder-free gloves to prevent the aerosolization of particles that could adsorb the chemical.[9]
-
Protocol: For handling the solid form or concentrated solutions, double-gloving is mandated. This provides a critical buffer; should the outer glove be compromised, the inner glove continues to offer protection while the outer is safely removed and replaced. Gloves should be changed every 30-60 minutes or immediately upon known contact.[9]
-
-
Eye and Face Protection: Essential for preventing contact with splashes or airborne powder.
-
Chemical Splash Goggles: These are mandatory as they provide a complete seal around the eyes, offering superior protection against splashes, and airborne particles compared to standard safety glasses.[10]
-
Face Shield: A face shield, worn in conjunction with goggles, is required when there is a significant risk of splashing, such as when dissolving the solid or performing vigorous agitations.[10]
-
-
Body Protection: Your last line of defense for skin protection.
-
Lab Coat: A standard, long-sleeved lab coat with tight-fitting knit cuffs is the minimum requirement.[10]
-
Chemical Gown: When handling larger quantities or during procedures with a high splash potential, a disposable, chemical-resistant gown worn over the lab coat is necessary. Gowns should close in the back to provide a solid barrier in the front.[10]
-
-
Respiratory Protection: Crucial for preventing inhalation of the potent powdered form.
-
Engineering Controls First: The most effective way to prevent inhalation is to use engineering controls. All work with the solid form of this compound must be performed within a certified chemical fume hood or a ventilated balance enclosure.[2][11]
-
Respirators: In the rare event that these engineering controls are not feasible, a NIOSH-approved N95 respirator is the minimum requirement for handling the powder.[8] Note that proper fit-testing and training are required for respirator use.[8] A standard surgical mask offers no protection against chemical dusts.[8]
-
Procedural Workflow: A Step-by-Step Guide to Safety
Adherence to a strict sequence for donning and doffing PPE is fundamental to preventing cross-contamination.
Experimental Workflow and PPE Decision Process
Caption: PPE Donning and Doffing Workflow for Safe Chemical Handling.
Step-by-Step Donning Protocol:
-
Inspect All PPE: Before beginning, visually inspect all equipment for signs of damage or wear.[12]
-
Don Body Protection: Put on your lab coat or gown. Ensure it is fully buttoned/snapped.
-
Don Eye/Face Protection: Put on your chemical splash goggles, ensuring a snug fit. If required, place the face shield over the goggles.
-
Don Gloves: First, don the inner pair of nitrile gloves. Then, don the outer pair, ensuring the cuffs are pulled up and over the cuffs of your lab coat or gown.[9]
Step-by-Step Doffing Protocol (to be performed in the work area):
-
Remove Outer Gloves: Using a gloved hand, peel off the first glove from the cuff downwards. With the now-ungloved hand, slide your finger under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them immediately in the designated waste container.
-
Remove Body Protection: Unfasten the lab coat or gown. Roll it downwards from the shoulders, turning it inside out to contain any surface contamination. Dispose of it properly.
-
Exit the Immediate Work Area.
-
Remove Eye/Face Protection: Handle by the strap or sides to remove goggles and/or a face shield.
-
Remove Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[1][5]
Disposal and Decontamination Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Solid Waste: All contaminated solid waste, including used gloves, gowns, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused this compound and any solutions containing it must be disposed of as hazardous chemical waste. Do not pour it down the drain.[6] Collect in a designated, sealed, and clearly labeled waste container.
-
Spill Cleanup: In case of a spill, evacuate the immediate area. Wear your full PPE ensemble, including respiratory protection if the spill involves the solid powder outside of a fume hood. Cover the spill with an inert absorbent material. Carefully collect the material into a hazardous waste container. Clean the area with a suitable decontaminant and dispose of all cleanup materials as hazardous waste.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[3]
By integrating this comprehensive PPE strategy into your standard operating procedures, you build a self-validating system of safety that protects researchers and ensures the integrity of your work.
References
-
Synerzine. (2019). SAFETY DATA SHEET Benzothiazole. Retrieved from [Link]
-
University of Nebraska-Lincoln. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]
-
Georganics. (2011). SAFETY DATA SHEET: 1,3-BENZOTHIAZOLE-6-SULFONYL CHLORIDE. Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline. Retrieved from [Link]
-
GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
Lakeland Industries. (n.d.). PPE Protection Types. Retrieved from [Link]
-
Pharmacy Practice News. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
Sources
- 1. synerzine.com [synerzine.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. georganics.sk [georganics.sk]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. pppmag.com [pppmag.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
